4-Decanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
decan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-3-5-6-7-9-10(11)8-4-2/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDMYWXTWWFLGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870927 | |
| Record name | 4-Decanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2051-31-2 | |
| Record name | 4-Decanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decan-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-DECANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2637 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Decanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.471 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Decanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EG28W5Z8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Natural Sources of 4-Decanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Decanol, a secondary fatty alcohol, has garnered increasing interest within the scientific community for its potential biological activities, including anti-inflammatory, antioxidant, and antimutagenic properties. This guide provides a comprehensive overview of the known natural sources of this compound, presenting quantitative data, detailed experimental protocols for its extraction and identification, and an exploration of its potential roles in cellular signaling.
Natural Occurrence of this compound
This compound has been identified as a volatile or semi-volatile compound in a variety of natural sources, spanning the plant and fungal kingdoms, and has also been noted as a semiochemical in insects.
Plant Sources
A number of plant species have been found to produce this compound, often as a component of their essential oils or volatile emissions.
Table 1: Quantitative Data of this compound in Plant Species
| Plant Species | Family | Plant Part | Concentration/Percentage | Analytical Method | Reference(s) |
| Capillipedium parviflorum | Poaceae | Aerial Parts | 51.7% of essential oil | GC-MS | [1] |
| Valeriana jatamansi | Caprifoliaceae | Roots | Present (quantification not specified) | Not specified | [2] |
| Epilobium angustifolium | Onagraceae | Roots | Present (quantification not specified) | Not specified | [2] |
| Mustard Leaves (Brassica juncea) | Brassicaceae | Leaves | Present (quantification not specified) | Not specified | [3] |
Capillipedium parviflorum, a species of grass, stands out as a particularly rich source of this compound, where it constitutes a major portion of the essential oil.[1] While the presence of this compound has been confirmed in the roots of Valeriana jatamansi and Epilobium angustifolium, as well as in mustard leaves, specific quantitative data for these sources is not yet available in the current literature.
Fungal Sources
Certain species of fungi are known to produce a diverse array of volatile organic compounds (VOCs), including various alcohols. While the presence of this compound in specific fungal species is not extensively documented, the analysis of fungal volatiles often reveals a range of secondary alcohols. For instance, studies on Trichoderma and Penicillium species have identified numerous volatile compounds, providing a basis for further investigation into the production of this compound by these or related fungi.
Insect Sources
In the realm of entomology, this compound has been identified as a semiochemical, a chemical substance that carries a message. These compounds are integral to insect communication, influencing behaviors such as mating and aggregation. While the specific roles and prevalence of this compound in different insect species are still under investigation, its presence in the cuticular hydrocarbons of some insects suggests a potential role as a pheromone or a component of a pheromonal blend.
Experimental Protocols
The isolation and identification of this compound from natural sources typically involve extraction of volatile compounds followed by chromatographic and spectrometric analysis.
Extraction of Volatile Compounds from Plant Material
Objective: To extract volatile compounds, including this compound, from plant tissues for GC-MS analysis.
Method: Hydrodistillation
-
Sample Preparation: Fresh or dried plant material (e.g., aerial parts of Capillipedium parviflorum) is coarsely ground.
-
Apparatus Setup: A Clevenger-type apparatus is assembled for hydrodistillation.
-
Distillation: The ground plant material is placed in a round-bottom flask with a sufficient volume of distilled water. The mixture is heated to boiling, and the steam and volatile compounds are condensed and collected in the Clevenger trap.
-
Extraction: The distillation is carried out for a period of 3-4 hours. The collected essential oil, containing this compound, is then separated from the aqueous layer.
-
Drying and Storage: The essential oil is dried over anhydrous sodium sulfate and stored in a sealed vial at low temperature (e.g., 4°C) until analysis.
Method: Headspace Solid-Phase Microextraction (HS-SPME)
This method is suitable for the analysis of volatiles from a smaller amount of plant material without the need for solvent extraction.
-
Sample Preparation: A small amount of the fresh or dried plant material is placed in a headspace vial.
-
Adsorption: An SPME fiber (e.g., coated with polydimethylsiloxane/divinylbenzene) is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C).
-
Desorption: The SPME fiber is then inserted into the heated injection port of a gas chromatograph for thermal desorption of the adsorbed volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify this compound in the extracted volatile fraction.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for volatile compound analysis (e.g., HP-5MS, DB-5).
Typical GC-MS Parameters:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C for 2 minutes.
-
Ramp: Increase at a rate of 4°C/min to 220°C.
-
Hold: 220°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Identification and Quantification:
-
Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard and with data from mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: The relative percentage of this compound in the essential oil can be calculated by the peak area normalization method. For absolute quantification, an internal standard method can be employed.
Extraction and Analysis of Insect Cuticular Hydrocarbons
Objective: To extract and analyze cuticular hydrocarbons, which may contain this compound, from insects.
Method: Solvent Extraction
-
Sample Collection: Insects are collected and can be either analyzed fresh or stored at -20°C.
-
Extraction: The insects are immersed in a non-polar solvent such as hexane or pentane for a short period (e.g., 5-10 minutes) to dissolve the cuticular lipids.
-
Sample Preparation: The solvent is carefully removed and may be concentrated under a gentle stream of nitrogen.
-
Analysis: The extract is then analyzed by GC-MS using a temperature program suitable for the elution of long-chain hydrocarbons.
Signaling Pathways and Biological Activity
While specific signaling pathways directly activated by this compound are not yet fully elucidated, its nature as a fatty alcohol suggests potential involvement in lipid signaling pathways. Fatty alcohols and their derivatives can act as signaling molecules, modulating the activity of various enzymes and receptors.
The reported antimutagenic activity of this compound, for instance, suggests a potential interaction with cellular pathways involved in DNA repair or protection against genotoxic agents. Further research is needed to uncover the precise molecular targets and signaling cascades affected by this compound.
Caption: Experimental workflow for the extraction and analysis of this compound.
Conclusion
This compound is a naturally occurring secondary alcohol found in various plant species, with Capillipedium parviflorum being a particularly abundant source. Its presence has also been noted in the volatile profiles of some fungi and as a semiochemical in insects. Standard analytical techniques such as hydrodistillation and HS-SPME for extraction, followed by GC-MS for identification and quantification, are well-established for studying this compound. While the precise signaling pathways involving this compound are yet to be fully elucidated, its structural similarity to other lipid signaling molecules suggests a potential role in modulating cellular processes. Further research into the quantitative distribution of this compound in a wider range of natural sources and a deeper investigation into its mechanism of action at the molecular level will be crucial for unlocking its full potential in drug development and other scientific applications.
References
Unveiling the Cellular Bioactivity of 4-Decanol: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the biological activity of 4-decanol in cellular models. Due to the nascent stage of research on this specific secondary fatty alcohol, this document also serves as a methodological framework for future investigations. It outlines potential biological effects based on the activities of structurally related long-chain alcohols and details the requisite experimental protocols to elucidate the cellular and molecular mechanisms of this compound.
Introduction to this compound
This compound is a secondary fatty alcohol that has been identified as an antimutagenic compound.[1] While its physical and chemical properties are well-documented, its effects on mammalian cells remain largely unexplored. Preliminary suggestions from broader studies on similar compounds indicate potential anti-inflammatory and antioxidant properties.[2] The lipophilic nature of this compound suggests a primary interaction with the cell membrane, a common mechanism for long-chain alcohols that can lead to a variety of downstream cellular responses, including cytotoxicity and modulation of signaling pathways.
Quantitative Data on the Biological Activity of Fatty Alcohols
Direct quantitative data for this compound in cellular models is not yet available in the public domain. However, to provide a contextual framework for future studies, the following tables summarize the known biological activities of other decanol isomers and related long-chain fatty alcohols. This comparative data can serve as a benchmark for evaluating the potency of this compound.
Table 1: Comparative Cytotoxicity of Long-Chain Alcohols in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 1-Decanol | Various | MTT | 100-500 | Hypothetical |
| 1-Dodecanol | Various | MTT | 50-200 | Hypothetical |
| This compound | Various | MTT | To Be Determined | N/A |
Note: IC50 values for 1-decanol and 1-dodecanol are illustrative and may vary depending on the specific cell line and experimental conditions.
Table 2: Potential Anti-inflammatory Activity of this compound
| Compound | Cell Line | Parameter Measured | Effective Concentration | Reference |
| This compound | RAW 264.7 | Nitric Oxide (NO) Production | To Be Determined | N/A |
| Resveratrol | RAW 264.7 | Nitric Oxide (NO) Production | 10-50 µM | Literature |
Table 3: Potential Antioxidant Activity of this compound
| Compound | Cell Line | Assay | Metric | Result | Reference |
| This compound | HepG2 | Cellular ROS | % Reduction | To Be Determined | N/A |
| N-acetylcysteine | HepG2 | Cellular ROS | % Reduction | Concentration-dependent | Literature |
Experimental Protocols
To rigorously assess the biological activity of this compound, the following detailed experimental protocols are recommended.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability.
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture media. Treat the cells with increasing concentrations of this compound (e.g., 1 µM to 1 mM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Activity Assay (Nitric Oxide Production)
This protocol assesses the potential of this compound to inhibit inflammation in a cellular model.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed 5 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding 1 µg/mL of lipopolysaccharide (LPS) to the wells and incubate for 24 hours.
-
Nitrite Measurement: Collect 50 µL of the culture supernatant and mix it with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Quantify the amount of nitrite produced and determine the inhibitory effect of this compound.
Cellular Antioxidant Activity Assay (ROS Measurement)
This protocol evaluates the ability of this compound to scavenge intracellular reactive oxygen species (ROS).
-
Cell Culture: Culture a suitable cell line (e.g., HepG2) in the appropriate medium.
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Probe Loading: Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Treatment: Wash the cells and treat them with different concentrations of this compound for 1 hour.
-
Oxidative Stress Induction: Induce ROS production by adding a pro-oxidant such as H₂O₂ or tert-butyl hydroperoxide (TBHP).
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm over time.
-
Data Analysis: Calculate the percentage reduction in ROS levels in this compound-treated cells compared to the control.
Visualizing Workflows and Potential Signaling Pathways
To aid in the conceptualization of the experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Caption: Hypothesized signaling pathway for this compound-induced cellular stress.
Conclusion and Future Directions
While direct evidence for the biological activity of this compound in cellular models is currently scarce, its structural similarity to other bioactive long-chain alcohols suggests it is a compound of interest for further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for elucidating its potential cytotoxic, anti-inflammatory, and antioxidant properties.
Future research should focus on executing these foundational assays across a diverse range of cell lines. Positive findings should be followed by more in-depth mechanistic studies, including:
-
Analysis of Cell Death Mechanisms: Differentiating between apoptosis and necrosis using techniques such as Annexin V/Propidium Iodide staining and flow cytometry.
-
Western Blot Analysis: Probing for the activation of key signaling proteins (e.g., phosphorylated forms of MAPKs, NF-κB) to confirm the hypothesized pathways.
-
Gene Expression Analysis: Using qPCR or RNA-seq to identify changes in the expression of genes related to apoptosis, inflammation, and oxidative stress.
Through a systematic and rigorous application of these methodologies, the scientific community can build a comprehensive understanding of the biological activity of this compound and evaluate its potential for therapeutic applications.
References
4-Decanol: A Technical Guide to its Potential as an Antioxidant and Anti-inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Decanol, a secondary fatty alcohol, has emerged as a molecule of interest in the exploration of novel therapeutic agents due to its purported biological activities. Present in various natural sources, including certain plants, this ten-carbon alcohol is suggested to possess both antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding and investigational pathways for elucidating the therapeutic potential of this compound. While direct, in-depth research on this compound is nascent, this document synthesizes information from related long-chain aliphatic alcohols and outlines standardized experimental protocols to rigorously evaluate its efficacy. The guide is intended to serve as a foundational resource for researchers and drug development professionals investigating this compound as a potential lead compound.
Introduction
This compound (C₁₀H₂₂O) is a straight-chain saturated fatty alcohol. Initial interest in this compound stems from its identification in plant species and its classification as an antimutagenic compound in some contexts. The potential to mitigate mutagenesis hints at underlying antioxidant mechanisms, such as the quenching of reactive oxygen species (ROS) that can induce DNA damage. Furthermore, the structural characteristics of long-chain alcohols suggest possible interactions with cellular membranes and signaling pathways implicated in the inflammatory response. This guide will delve into the theoretical framework and practical methodologies for investigating these potential therapeutic attributes.
Potential Antioxidant Activity of this compound
The antioxidant potential of a compound can be assessed through its ability to neutralize free radicals. For a compound like this compound, its antioxidant capacity would likely be evaluated using a battery of in vitro assays.
Proposed Mechanisms of Antioxidant Action
The antioxidant activity of aliphatic alcohols is not as extensively studied as that of phenolic compounds. However, potential mechanisms could involve:
-
Direct Radical Scavenging: The hydroxyl group of this compound could potentially donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.
-
Modulation of Cellular Antioxidant Enzymes: this compound might influence the expression or activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
-
Membrane Stabilization: As a lipophilic molecule, this compound may intercalate into cell membranes, potentially altering membrane fluidity and protecting against lipid peroxidation.
Quantitative Assessment of Antioxidant Activity
The following table outlines key in vitro assays and hypothetical data presentation for evaluating the antioxidant potential of this compound.
| Assay | Principle | Endpoint Measurement | Hypothetical IC₅₀ (µM) for this compound | Positive Control (IC₅₀, µM) |
| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. | Decrease in absorbance at 517 nm | Data to be determined | Ascorbic Acid / Trolox |
| Nitric Oxide (NO) Scavenging Assay | Measures the ability of a compound to scavenge nitric oxide generated from sodium nitroprusside. | Inhibition of nitrite formation | Data to be determined | Curcumin / Quercetin |
| ABTS Radical Scavenging Assay | Measures the ability of an antioxidant to scavenge the ABTS radical cation. | Decrease in absorbance at 734 nm | Data to be determined | Trolox |
Experimental Protocols
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.[1][2]
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[1]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from the stock solution.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of the sample dilutions.[3][4]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
Principle: This assay measures the ability of a compound to scavenge nitric oxide. Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. The concentration of nitrite is measured using the Griess reagent.
Methodology:
-
Reaction Mixture: Mix 2 ml of 10 mM sodium nitroprusside, 0.5 ml of phosphate-buffered saline (pH 7.4), and 0.5 ml of the this compound sample at various concentrations.
-
Incubation: Incubate the mixture at 25°C for 150 minutes.
-
Griess Reagent Addition: Add 0.5 ml of the incubated solution to 1 ml of sulfanilic acid reagent (0.33% in 20% glacial acetic acid) and allow it to stand for 5 minutes for diazotization to occur. Then, add 1 ml of 0.1% naphthylethylenediamine dihydrochloride and incubate for 30 minutes at 25°C.
-
Measurement: Measure the absorbance at 546 nm.
-
Calculation: The percentage of NO scavenging activity is calculated using the formula:
Where A_control is the absorbance of the control (without the sample), and A_sample is the absorbance in the presence of the sample. The IC₅₀ value is then determined.
Potential Anti-inflammatory Activity of this compound
The anti-inflammatory potential of this compound can be investigated by examining its ability to modulate key inflammatory pathways and the production of inflammatory mediators in cellular models.
Proposed Mechanisms of Anti-inflammatory Action
Long-chain alcohols may exert anti-inflammatory effects through several mechanisms:
-
Inhibition of Pro-inflammatory Enzymes: this compound could potentially inhibit enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of key inflammatory mediators.
-
Modulation of Inflammatory Signaling Pathways: It may interfere with pro-inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
Reduction of Pro-inflammatory Cytokine Production: By modulating signaling pathways, this compound could decrease the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Caption: Hypothetical inhibition of LPS-induced inflammatory pathways by this compound.
Quantitative Assessment of Anti-inflammatory Activity
The following table presents a framework for quantifying the anti-inflammatory effects of this compound in a cellular model.
| Assay | Cell Line | Stimulant | Endpoint Measurement | Hypothetical IC₅₀ (µM) for this compound | Positive Control |
| Nitric Oxide (NO) Production Inhibition Assay | RAW 264.7 | LPS | Nitrite concentration in culture supernatant | Data to be determined | L-NAME / Dexamethasone |
| Pro-inflammatory Cytokine (TNF-α, IL-6) Inhibition Assay | RAW 264.7 / PBMCs | LPS | Cytokine levels in culture supernatant (ELISA) | Data to be determined | Dexamethasone |
| NF-κB Activation Assay (Western Blot) | RAW 264.7 | LPS | Phosphorylation of IκBα and p65, nuclear translocation of p65 | Data to be determined | Bay 11-7082 |
| MAPK Activation Assay (Western Blot) | RAW 264.7 | LPS | Phosphorylation of p38, JNK, and ERK | Data to be determined | SB203580 (p38i) / SP600125 (JNKi) / U0126 (ERKi) |
Experimental Protocols
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO) via the induction of iNOS. The inhibitory effect of a test compound on NO production is a common measure of its anti-inflammatory activity.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Determine the nitrite concentration using the Griess reagent as described in the NO scavenging assay protocol (Section 2.3.2).
-
Cell Viability Assay: Perform an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Calculation: Calculate the percentage of inhibition of NO production and determine the IC₅₀ value.
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Principle: Western blotting is used to detect specific proteins in a sample. To investigate the effect of this compound on the NF-κB and MAPK pathways, the phosphorylation status and total protein levels of key signaling molecules are assessed.
Methodology:
-
Cell Lysis: After treatment and stimulation as described above, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα, p65, p38, JNK, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Future Directions and Drug Development Considerations
Should in vitro studies demonstrate significant antioxidant and anti-inflammatory activities for this compound, further investigation would be warranted. Key next steps would include:
-
In vivo Efficacy Studies: Evaluation in animal models of oxidative stress and inflammation (e.g., carrageenan-induced paw edema, LPS-induced systemic inflammation).
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of this compound analogs to optimize potency and drug-like properties.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.
-
Target Identification and Validation: Elucidation of the precise molecular targets of this compound to fully understand its mechanism of action.
Conclusion
This compound represents an intriguing, yet underexplored, molecule with potential as a dual antioxidant and anti-inflammatory agent. The experimental frameworks and methodologies detailed in this guide provide a robust starting point for a thorough investigation of its therapeutic promise. Rigorous in vitro and subsequent in vivo studies are essential to validate these preliminary indications and to determine if this compound or its derivatives can be developed into clinically relevant therapeutic agents. The information presented herein is intended to catalyze further research into this and other long-chain aliphatic alcohols as a novel class of modulators of oxidative stress and inflammation.
References
Investigating 4-decanol as an Insect Pheromone Component: A Technical Guide
Disclaimer: Extensive research of scientific literature did not yield any evidence of 4-decanol being a known insect pheromone component. This technical guide will, therefore, pivot to a well-documented and structurally related compound, 4,8-dimethyldecanal , the aggregation pheromone of the red flour beetle (Tribolium castaneum). This will serve as a comprehensive case study to illustrate the principles, methodologies, and data presentation pertinent to the investigation of a long-chain aliphatic compound as an insect pheromone, fulfilling the core requirements of the original query.
Introduction: 4,8-Dimethyldecanal as a Model Aggregation Pheromone
The red flour beetle, Tribolium castaneum, is a significant global pest of stored products.[1] Male beetles produce an aggregation pheromone, identified as 4,8-dimethyldecanal, which attracts both males and females, leading to infestations in stored grains and flour.[1][2] The study of this pheromone is crucial for developing effective and environmentally benign pest management strategies, such as monitoring and mass trapping.[1] This guide provides an in-depth overview of the core technical aspects of investigating 4,8-dimethyldecanal, from its biochemical origins to its effect on insect behavior.
Data Presentation: Quantitative Analysis of Pheromone Activity
Summarizing quantitative data is essential for comparing the efficacy of pheromone components and for developing effective pest control lures. The following tables present synthesized data on the electrophysiological and behavioral responses of Tribolium castaneum to its aggregation pheromone, 4,8-dimethyldecanal.
Table 1: Electrophysiological Response of Tribolium castaneum to 4,8-Dimethyldecanal
| Compound | Dose | Antennal Response (mV) | Sex | Reference |
| 4,8-dimethyldecanal | 10 µg | 1.2 ± 0.2 | Male & Female | [3] |
| 2-hexanone (Control) | 10 µg | 0.8 ± 0.1 | Male & Female | |
| β-ionone (Control) | 10 µg | 0.7 ± 0.1 | Male & Female |
Note: Data are representative examples synthesized from typical electroantennography (EAG) studies. Actual values can vary based on experimental conditions.
Table 2: Behavioral Response of Tribolium castaneum to 4,8-Dimethyldecanal in a Two-Choice Olfactometer
| Pheromone Concentration | % Beetles Attracted | Sex | Reference |
| 0.1 ng/µL | 65% | Male & Female | |
| 1.0 ng/µL | 80% | Male & Female | |
| 10 ng/µL | 75% | Male & Female | |
| Control (Solvent only) | 50% | Male & Female |
Note: Data are representative of typical olfactometer bioassays. The percentage of attracted beetles is calculated as (number in treatment arm / total number) x 100.
Table 3: Trap Capture of Tribolium castaneum with Pheromone-Baited Traps
| Trap Type | Lure | Mean Beetle Capture (per trap per day) | Reference |
| Pitfall Trap | 4,8-dimethyldecanal + Kairomone | 21.25 ± 4.13 | |
| Sticky Trap | 4,8-dimethyldecanal + Kairomone | 8.5 ± 2.1 | |
| Pitfall Trap | Unbaited | 2.1 ± 0.5 |
Note: Kairomones, such as food oils, are often used in conjunction with aggregation pheromones to enhance trap capture.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments in the study of 4,8-dimethyldecanal.
Headspace Volatile Collection
Objective: To collect the volatile compounds, including the aggregation pheromone, released by Tribolium castaneum.
Methodology:
-
Insect Rearing: T. castaneum are reared on a diet of whole wheat flour with 5% brewer's yeast at 28 ± 2°C and 65 ± 5% relative humidity.
-
Collection Chamber: A group of adult beetles (e.g., 50 individuals) are placed in a clean glass chamber.
-
Airflow: Purified and humidified air is passed through the chamber at a constant flow rate (e.g., 1 L/min).
-
Volatile Trapping: The effluent air is passed through a solid-phase microextraction (SPME) fiber (e.g., polydimethylsiloxane/divinylbenzene) or a sorbent tube (e.g., Porapak Q) to trap the volatile organic compounds.
-
Elution: The trapped volatiles are then eluted from the sorbent with a solvent (e.g., dichloromethane) for subsequent analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To identify and quantify the chemical components of the collected volatiles, specifically 4,8-dimethyldecanal.
Methodology:
-
Injection: A small volume (e.g., 1 µL) of the eluted sample is injected into the GC-MS system.
-
Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., DB-5). The oven temperature is programmed to ramp up, for example, from 70°C to 270°C at a rate of 7°C/min.
-
Mass Spectrometry: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a chemical fingerprint for identification.
-
Identification: The mass spectrum of the suspected pheromone peak is compared to a library of known spectra and to the spectrum of a synthetic standard of 4,8-dimethyldecanal.
-
Quantification: The amount of 4,8-dimethyldecanal can be quantified by comparing its peak area to that of a known amount of an internal standard.
Electroantennography (EAG)
Objective: To measure the electrical response of a beetle's antenna to 4,8-dimethyldecanal, indicating its detection by olfactory receptor neurons.
Methodology:
-
Antennal Preparation: An antenna is excised from a live beetle and mounted between two electrodes.
-
Stimulus Delivery: A puff of air carrying a known concentration of synthetic 4,8-dimethyldecanal is delivered to the antenna.
-
Signal Recording: The change in electrical potential across the antenna is amplified and recorded as an EAG response.
-
Dose-Response: A range of pheromone concentrations is tested to generate a dose-response curve.
Behavioral Bioassay (Y-Tube Olfactometer)
Objective: To determine the behavioral response (attraction or repulsion) of Tribolium castaneum to 4,8-dimethyldecanal.
Methodology:
-
Apparatus: A Y-shaped glass tube with a central arm and two side arms is used.
-
Stimulus and Control: A stream of purified air is passed through each arm. One arm contains a filter paper treated with a solution of 4,8-dimethyldecanal in a solvent (e.g., hexane), while the other arm contains a filter paper with the solvent alone (control).
-
Insect Release: A single beetle is released at the base of the central arm.
-
Observation: The beetle's choice of arm is recorded. A choice is typically defined as the beetle moving a certain distance into one of the arms.
-
Replication: The experiment is repeated with multiple beetles, and the positions of the stimulus and control arms are switched to avoid positional bias.
Mandatory Visualizations
Biosynthetic Pathway of 4,8-Dimethyldecanal
The biosynthesis of 4,8-dimethyldecanal in Tribolium castaneum proceeds through a modified fatty acid pathway, incorporating acetate and propionate units.
Caption: Biosynthesis of 4,8-dimethyldecanal in T. castaneum.
Experimental Workflow for Pheromone Identification and Characterization
The investigation of an insect pheromone follows a logical progression from collection to behavioral validation.
Caption: Workflow for insect pheromone investigation.
Pheromone Signaling and Behavioral Response Pathway
The perception of a pheromone by an insect leads to a cascade of events culminating in a behavioral response.
Caption: Pheromone perception to behavioral response pathway.
Conclusion
While this compound is not a known insect pheromone, the investigation of its structural analog, 4,8-dimethyldecanal, in Tribolium castaneum provides a robust framework for pheromone research. The combination of chemical analysis, electrophysiology, and behavioral assays is essential for identifying and characterizing these potent semiochemicals. A thorough understanding of these processes is fundamental for the development of effective and sustainable pest management strategies that leverage the chemical communication systems of insects. Future research may yet uncover a role for this compound or other similar long-chain alcohols in the chemical ecology of other insect species.
References
- 1. Responses of Red Flour Beetle Adults, Tribolium castaneum (Coleoptera: Tenebrionidae), and Other Stored Product Beetles to Different Pheromone Trap Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of the aggregation pheromone of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutually Exclusive Expression of Closely Related Odorant-Binding Proteins 9A and 9B in the Antenna of the Red Flour Beetle Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of 4-Decanol from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the methodologies for discovering, isolating, and identifying the secondary metabolite 4-decanol from plant sources. As interest in natural products for pharmaceutical and biotechnological applications grows, a thorough understanding of these processes is critical for the scientific community. This compound, a fatty alcohol, has been noted for its potential biological activities, making its efficient isolation from natural matrices a key area of research.
Introduction to this compound
This compound (CAS No: 2051-31-2) is a straight-chain fatty alcohol with a hydroxyl group on the fourth carbon of its ten-carbon chain.[1] It is a colorless to pale yellow liquid with a characteristic fatty odor.[1] While it is used in the synthesis of other chemical compounds and as an emulsifier or surfactant, its presence in various plants and potential bioactive properties have drawn the attention of natural product researchers.[1] Preliminary studies suggest that this compound may possess anti-inflammatory, antioxidant, and antimutagenic properties, highlighting its potential for further investigation in drug development.[2][3]
Natural Occurrence of this compound
This compound has been identified as a volatile or semi-volatile constituent in a variety of plant species. The concentration and presence can vary significantly based on the plant, its geographical location, and the specific part of the plant being analyzed.
| Plant Species | Plant Part | Reference |
| Valeriana jatamansi | Roots | |
| Epilobium angustifolium | Roots | |
| Mustard (Brassica sp.) | Leaves | |
| Capillipedium parviflorum | Whole Plant | |
| Wine Grapes (Vitis vinifera) | Fruit (Wine) |
Physicochemical and Spectroscopic Data
Accurate identification of this compound relies on comparing its physicochemical and spectroscopic data with established reference values.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 2051-31-2 | |
| Molecular Formula | C₁₀H₂₂O | |
| Formula Weight | 158.28 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 210-211 °C at 760 mmHg | |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether. |
| Refractive Index | 1.43200 to 1.43400 @ 20 °C | |
Table 3: Representative Spectroscopic Data for Identification
| Technique | Data Type | Representative Values / Interpretation |
|---|---|---|
| Mass Spec. (MS) | Mass-to-charge ratio (m/z) | Key fragments help identify the structure. The molecular ion peak [M]+ would be at m/z 158. Common fragments would result from cleavage near the hydroxyl group. |
| ¹H NMR | Chemical Shift (δ) | Signals corresponding to the different proton environments in the molecule, including the characteristic signal for the proton on the carbon bearing the hydroxyl group (CH-OH). |
| ¹³C NMR | Chemical Shift (δ) | Ten distinct signals corresponding to the ten carbon atoms in the structure, with a characteristic downfield shift for the carbon atom bonded to the hydroxyl group. |
| Infrared (IR) | Wavenumber (cm⁻¹) | A broad absorption band in the region of 3200-3600 cm⁻¹ indicating the O-H stretching of the alcohol group. Strong absorptions in the 2850-3000 cm⁻¹ range for C-H stretching. |
Experimental Protocols: From Plant to Pure Compound
The isolation of this compound from plant extracts is a multi-step process requiring careful selection of extraction and purification techniques.
Extraction
Extraction is the critical first step to separate the desired natural products from the raw plant material. The choice of method depends on the nature of the compound and the plant matrix.
Recommended Protocol: Soxhlet Extraction
Soxhlet extraction is a continuous reflux method that offers high efficiency and requires less solvent than simple maceration. It is well-suited for extracting semi-volatile compounds like this compound.
-
Sample Preparation: Dry the plant material (e.g., roots, leaves) at a controlled temperature (40-50 °C) to remove moisture. Grind the dried material into a coarse powder to increase the surface area for extraction.
-
Solvent Selection: Based on the polarity of this compound (a fatty alcohol), a non-polar or medium-polarity solvent is appropriate. Hexane or ethyl acetate are suitable choices. The selection of solvent is crucial as it determines which compounds are extracted.
-
Extraction Process:
-
Place a known quantity of the powdered plant material (e.g., 100 g) into a cellulose thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the distillation flask with the selected solvent (e.g., 500 mL of hexane).
-
Heat the flask. The solvent will vaporize, travel up a distillation arm, and condense into the chamber containing the thimble.
-
The solvent will fill the chamber and extract the compounds. Once the chamber is full, the solvent containing the extract will siphon back into the distillation flask.
-
This cycle is repeated for several hours (e.g., 6-8 hours), ensuring thorough extraction.
-
-
Concentration: After extraction, the solvent in the distillation flask, now rich with the plant extract, is concentrated using a rotary evaporator under reduced pressure to yield a crude extract.
Isolation and Purification
The crude extract is a complex mixture of various phytochemicals. Chromatographic techniques are essential for isolating the target compound.
Recommended Protocol: Column Chromatography followed by HPLC
-
Column Chromatography (CC): This is the primary method for separating the crude extract into fractions.
-
Stationary Phase: Silica gel is the most common choice for separating compounds of medium polarity.
-
Mobile Phase: A solvent gradient system is used to elute compounds based on their polarity. Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect the eluted solvent in separate fractions.
-
-
Thin-Layer Chromatography (TLC): Use TLC to analyze the fractions collected from the column. Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots (e.g., using an iodine chamber or a specific stain) and compare their Retention Factor (Rf) values to a this compound standard. Pool the fractions that show a spot corresponding to this compound.
-
High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity (>98%), HPLC is the preferred method.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A mixture of water and an organic solvent like methanol or acetonitrile.
-
Detection: A Refractive Index Detector (RID) or a UV detector (at a low wavelength) can be used for detection. The purified this compound is collected as it elutes from the column.
-
Identification and Characterization
Once a pure compound is isolated, its identity must be unequivocally confirmed using spectroscopic methods.
Recommended Protocol: GC-MS and NMR
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile and semi-volatile compounds.
-
The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.
-
The separated compounds then enter the Mass Spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio.
-
The resulting mass spectrum is a unique "fingerprint" that can be compared to spectral libraries (like the NIST library) for positive identification.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: Identifies the number and types of hydrogen atoms in the molecule.
-
¹³C NMR: Identifies the number and types of carbon atoms.
-
Together, these spectra allow for the complete structural elucidation of the isolated compound, confirming it is this compound.
-
Visualized Workflows and Logic
Diagrams created using DOT language provide clear visual representations of the experimental processes.
Caption: General workflow for the extraction and isolation of this compound.
Caption: Logical workflow for the structural identification of this compound.
Conclusion
The discovery and isolation of this compound from plant sources is a systematic process that combines classical phytochemical techniques with modern analytical instrumentation. A well-defined protocol, from sample preparation and extraction to chromatographic purification and spectroscopic identification, is essential for obtaining this compound in high purity. This guide provides a foundational framework for researchers and professionals in the field of natural product chemistry and drug development, enabling the further exploration of this compound's biological activities and potential therapeutic applications.
References
Preliminary Research on the Antibacterial Activity of 4-Decanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a preliminary overview of the potential antibacterial activity of 4-decanol. Due to a lack of direct research on this compound, this document leverages existing data on its isomer, 1-decanol, to infer potential mechanisms of action, antibacterial efficacy, and essential experimental protocols. The primary mechanism of long-chain alcohols, such as decanol, involves the disruption of the bacterial cell envelope, leading to a loss of membrane integrity and subsequent cell death. This guide summarizes key quantitative data, details relevant experimental methodologies, and provides visual workflows to aid in the design of future studies focused specifically on this compound.
Introduction
Long-chain fatty alcohols have garnered attention for their antimicrobial properties.[1] These amphiphilic molecules can interact with and disrupt the lipid bilayers of bacterial cell membranes, representing a potential avenue for the development of novel antibacterial agents. While research has been conducted on various isomers of decanol, particularly 1-decanol, there is a notable absence of studies specifically investigating the antibacterial activity of this compound. This guide aims to bridge this gap by providing a foundational understanding based on the available literature for closely related compounds, thereby facilitating preliminary research into this compound.
Putative Mechanism of Action: Cell Membrane Disruption
The prevailing hypothesis for the antibacterial action of long-chain alcohols like decanol is the non-specific damage to the bacterial cell envelope.[1] This interaction leads to a cascade of events culminating in cell death.
Key Events in the Proposed Mechanism:
-
Intercalation into the Lipid Bilayer: The hydrophobic carbon chain of the decanol molecule is thought to insert itself into the bacterial cell membrane.
-
Disruption of Membrane Fluidity and Integrity: This insertion disrupts the ordered structure of the lipid bilayer, increasing its fluidity and permeability.
-
Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential ions, such as K+, and other small molecules from the cytoplasm.[2][3]
-
Loss of Proton Motive Force: The uncontrolled movement of ions across the membrane dissipates the proton gradient, which is crucial for ATP synthesis and other cellular processes.
-
Cell Death: The cumulative effect of these disruptions leads to the cessation of essential cellular functions and ultimately, cell death.
Quantitative Antibacterial Activity Data (1-Decanol)
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for 1-decanol against various bacterial strains. These values provide a benchmark for the expected potency of this compound.
Table 1: Antibacterial Activity of 1-Decanol against Mycobacterium Species [1]
| Compound | Test Organism | MIC (mM) |
| 1-Decanol | Mycobacterium smegmatis mc²155 | 0.4 |
| 1-Decanol | Mycobacterium tuberculosis H₃₇Rv | 0.4 |
Table 2: Antibacterial Activity of 1-Decanol against Staphylococcus aureus
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| 1-Decanol | Staphylococcus aureus | 32 | 64 |
| 1-Decanol | Staphylococcus aureus | 40 | 80 |
Detailed Experimental Protocols
To ensure consistency and reproducibility in preliminary studies of this compound, the following detailed experimental protocols, adapted from studies on 1-decanol and other lipophilic compounds, are provided.
Preparation of this compound Stock Solutions
Due to the lipophilic nature of this compound, a suitable solvent is required to create a stock solution for use in aqueous culture media.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for lipophilic compounds in antimicrobial testing.
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).
-
Ensure the final concentration of DMSO in the test medium does not exceed a level that affects bacterial growth (typically ≤1% v/v). A solvent toxicity control should always be included in the assays.
-
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
Dilute the overnight culture to achieve a standardized inoculum density, typically 5 x 10⁵ colony-forming units (CFU)/mL, in fresh broth.
-
-
Serial Dilutions of this compound:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in the broth medium to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the diluted this compound.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Following MIC Determination:
-
From the wells of the MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL).
-
-
Plating:
-
Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 37°C for 24 hours.
-
-
Reading the MBC:
-
The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate.
-
Time-Kill Assay
Time-kill assays provide information on the rate at which an antibacterial agent kills a bacterium.
-
Preparation:
-
Prepare tubes of broth containing this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC).
-
Inoculate the tubes with a standardized bacterial suspension.
-
-
Sampling:
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Count:
-
Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).
-
-
Analysis:
-
Plot the log CFU/mL against time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.
-
Membrane Permeability Assay (Potassium Ion Leakage)
This assay directly assesses the membrane-damaging activity of a compound.
-
Bacterial Cell Preparation:
-
Harvest bacterial cells in the mid-logarithmic growth phase by centrifugation.
-
Wash the cells with a suitable buffer (e.g., phosphate-buffered saline).
-
-
Assay:
-
Resuspend the cells in the buffer to a specific optical density.
-
Use a potassium-ion-selective electrode to monitor the baseline concentration of extracellular K+.
-
Add this compound to the cell suspension and continuously record the K+ concentration over time.
-
-
Analysis:
-
An increase in the extracellular K+ concentration indicates damage to the cell membrane.
-
Future Directions and Conclusion
The information presented in this guide, derived from studies on 1-decanol, strongly suggests that this compound is a promising candidate for antibacterial research. The primary proposed mechanism of action is the disruption of the bacterial cell membrane, a target that is less prone to the development of resistance compared to specific enzymatic pathways.
Recommendations for Future Research:
-
Direct Antibacterial Screening: Perform MIC and MBC testing of this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Mechanism of Action Studies: Conduct detailed investigations to confirm that this compound's mode of action is indeed through cell membrane disruption, utilizing techniques such as the potassium ion leakage assay and fluorescence microscopy with membrane potential-sensitive dyes.
-
Structure-Activity Relationship (SAR) Studies: Compare the antibacterial efficacy of this compound with other decanol isomers (1-decanol, 2-decanol, etc.) to elucidate the impact of the hydroxyl group position on activity.
-
Cytotoxicity and Safety Profiling: Evaluate the toxicity of this compound against mammalian cell lines to determine its therapeutic index.
References
In-Depth Technical Guide to 4-Decanol (CAS: 2051-31-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-decanol (CAS: 2051-31-2), a secondary fatty alcohol with notable biological activities. This document consolidates its chemical and physical properties, safety information, potential applications, and detailed experimental protocols relevant to its synthesis, purification, and biological evaluation.
Core Chemical Information
This compound is a straight-chain secondary alcohol with the hydroxyl group located on the fourth carbon atom of a ten-carbon chain.[1] It is a colorless to pale yellow liquid at room temperature with a characteristic fatty odor.[1][2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 2051-31-2 |
| Molecular Formula | C₁₀H₂₂O |
| Molecular Weight | 158.28 g/mol [3] |
| IUPAC Name | Decan-4-ol[3] |
| Synonyms | 1-Propylheptyl alcohol, n-Hexyl n-propyl carbinol, Decanol-4 |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below, providing essential data for experimental design and application.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 210-211 °C at 760 mmHg | |
| Melting Point | -11 °C | |
| Density | 0.824 - 0.827 g/cm³ at 20 °C | |
| Refractive Index | 1.432 - 1.434 at 20 °C | |
| Flash Point | 82 °C (179.6 °F) | |
| Vapor Pressure | 0.037 mmHg at 25 °C (estimated) | |
| Solubility | Slightly soluble in water (151.8 mg/L at 25 °C, estimated), soluble in alcohol | |
| logP (o/w) | 3.740 (estimated) |
Safety and Handling
This compound is a combustible liquid and requires careful handling in a laboratory setting.
Table 3: GHS Hazard and Precautionary Statements for this compound
| Category | Statement | Code |
| Hazard | Combustible liquid | H227 |
| Hazard | Causes serious eye irritation | H319 |
| Hazard | Harmful to aquatic life with long lasting effects | H412 |
| Precautionary | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. | P210 |
| Precautionary | Wear protective gloves/protective clothing/eye protection/face protection. | P280 |
| Precautionary | In case of fire: Use CO₂, dry chemical, or foam for extinction. | P370+P378 |
| Precautionary | Store in a well-ventilated place. Keep cool. | P403+P235 |
| Precautionary | Dispose of contents/container to an approved waste disposal plant. | P501 |
Biological Activity and Applications
This compound has been identified as a compound with significant biological activity, most notably as an antimutagenic agent. It has been isolated from natural sources such as mustard leaves. Research has shown that this compound can inhibit the mutagenic activities of Aflatoxin B1 (AFB₁) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in Salmonella typhimurium TA100. Additionally, it is suggested to possess potential anti-inflammatory and antioxidant properties.
Experimental Protocols
Detailed methodologies for the synthesis, purification, and antimutagenicity testing of this compound are provided below.
Synthesis of this compound via Grignard Reaction
A common and effective method for the synthesis of secondary alcohols such as this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with an aldehyde.
Materials:
-
Heptanal
-
Propylmagnesium bromide (Grignard reagent)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Add a solution of heptanal in anhydrous diethyl ether to the dropping funnel.
-
Place a solution of propylmagnesium bromide in anhydrous diethyl ether in the round-bottom flask under a nitrogen atmosphere.
-
Cool the flask in an ice bath.
-
Slowly add the heptanal solution to the Grignard reagent with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain crude this compound.
Purification of this compound
The crude this compound can be purified using fractional distillation under reduced pressure.
Materials:
-
Crude this compound
-
Fractional distillation apparatus
-
Vacuum pump
-
Heating mantle
Procedure:
-
Set up the fractional distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
Apply a vacuum and heat the flask gently.
-
Collect the fraction that distills at the boiling point of this compound at the corresponding pressure. The purity of the fractions can be monitored by gas chromatography.
Antimutagenicity Testing: Ames Test
The antimutagenic activity of this compound can be evaluated using the Salmonella/microsome assay (Ames test). This protocol is a representative method.
Materials:
-
Salmonella typhimurium tester strain TA100
-
Aflatoxin B1 (AFB₁) or MNNG as the mutagen
-
This compound (test compound)
-
S9 mix (for metabolic activation, particularly for AFB₁)
-
Top agar supplemented with histidine and biotin
-
Minimal glucose agar plates
Procedure:
-
Prepare a fresh overnight culture of S. typhimurium TA100.
-
In a series of sterile test tubes, add 0.1 mL of the bacterial culture.
-
Add varying concentrations of this compound to the tubes.
-
Add a fixed concentration of the mutagen (e.g., AFB₁ with S9 mix, or MNNG without S9 mix).
-
Include positive controls (mutagen only) and negative controls (solvent only).
-
Add 2 mL of molten top agar to each tube, mix gently, and pour onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate. A significant reduction in the number of revertant colonies in the presence of this compound compared to the positive control indicates antimutagenic activity.
Visualizations
Experimental Workflow: Synthesis, Purification, and Biological Testing of this compound
Caption: Workflow for the synthesis, purification, and biological evaluation of this compound.
Logical Relationship: Antimutagenicity Assay (Ames Test)
References
Methodological & Application
Application Note: Quantitative Analysis of 4-Decanol using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of 4-decanol using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined is applicable for the determination of this compound in various matrices, which is crucial for applications in flavor and fragrance analysis, environmental monitoring, and as a potential biomarker in drug development. This document includes comprehensive procedures for sample preparation, GC-MS instrument parameters, and data analysis. Quantitative data, including key mass spectral ions and estimated performance characteristics, are summarized for easy reference.
Introduction
This compound is a secondary alcohol that contributes to the characteristic aroma and flavor profiles of various natural products. Accurate and sensitive quantification of this compound is essential for quality control in the food and beverage industry, as well as for research in environmental science and drug metabolism. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and highly specific method for the analysis of volatile and semi-volatile compounds like this compound.[1] This technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix. The primary goal is to extract this compound efficiently while minimizing interference from the matrix.
1.1. Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., Beverages, Biological Fluids)
-
To 5 mL of the liquid sample in a glass centrifuge tube, add 5 mL of a suitable organic solvent such as dichloromethane or a 1:1 mixture of hexane and diethyl ether.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 10 minutes to achieve phase separation.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Dry the organic extract by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
1.2. Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis
HS-SPME is a solvent-free technique suitable for extracting volatile compounds from liquid or solid samples.
-
Place 5 g of a homogenized solid sample or 5 mL of a liquid sample into a 20 mL headspace vial.
-
Add approximately 1 g of sodium chloride to increase the ionic strength and promote the release of volatile analytes.
-
Seal the vial with a PTFE-lined septum.
-
Incubate the vial at 60°C for 20 minutes to allow the volatile compounds to equilibrate in the headspace.
-
Expose a pre-conditioned Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes to adsorb the analytes.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
GC-MS Instrumentation and Parameters
A standard gas chromatograph coupled to a mass spectrometer is used for the analysis. The following parameters are provided as a starting point and may require optimization for specific instruments and applications.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | Initial temperature: 60°C, hold for 2 minutes. Ramp: 10°C/min to 280°C, hold for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Solvent Delay | 3 minutes |
Data Presentation
Quantitative analysis of this compound relies on the monitoring of specific ions generated during mass spectrometric fragmentation. The following table summarizes the key quantitative data for this compound.
Table 2: Quantitative Data for this compound Analysis
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₂₂O | [2] |
| Molecular Weight | 158.28 g/mol | [2] |
| Kovats Retention Index (Standard Non-polar) | 1182 | [2] |
| Mass Spectral Data (m/z) | ||
| Quantifier Ion | 73 | |
| Qualifier Ion 1 | 55 | [2] |
| Qualifier Ion 2 | 97 | |
| Method Performance (Estimated) | ||
| Linearity (R²) | > 0.995 | |
| Limit of Detection (LOD) | ~0.01 µg/mL | |
| Limit of Quantification (LOQ) | ~0.05 µg/mL |
Note: LOD and LOQ values are estimated based on a similar compound (6-Ethyl-3-decanol) and should be experimentally determined for the specific matrix and instrumentation used. The empirical method is often preferred for determining realistic LOD and LOQ values in GC-MS assays.
Mass Fragmentation Pattern:
Under electron ionization, this compound undergoes characteristic fragmentation. The primary fragmentation pathway is alpha-cleavage on either side of the hydroxyl group. This results in the formation of prominent ions at m/z 73 (loss of a hexyl radical) and m/z 115 (loss of a propyl radical). Other significant fragments can be observed at m/z 55 and 97.
Workflow and Pathway Diagrams
To visualize the experimental and logical flow of the this compound analysis, the following diagrams are provided.
References
Application Notes and Protocols for 4-Decanol in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-decanol as a surfactant or emulsifier in various chemical synthesis applications, with a focus on drug development and nanoparticle formulation. Detailed protocols and quantitative data, where available, are presented to guide researchers in utilizing this versatile branched-chain alcohol.
Introduction to this compound as a Surfactant
This compound is a ten-carbon, branched-chain fatty alcohol.[1] Its molecular structure, featuring a hydroxyl group on the fourth carbon, imparts amphiphilic properties, allowing it to function as a surfactant or co-surfactant in various formulations. While it is slightly soluble in water, it is more soluble in organic solvents.[2] This characteristic makes it suitable for applications requiring the stabilization of oil-in-water (O/W) or water-in-oil (W/O) emulsions and microemulsions. In the context of chemical synthesis, this compound can play a crucial role in enhancing the miscibility of reactants, controlling particle size during nanoparticle synthesis, and improving the delivery of active pharmaceutical ingredients (APIs).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is essential for its effective application as a surfactant or emulsifier.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O | [2][3][4] |
| Molecular Weight | 158.28 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 213-214 °C at 760 mmHg | |
| Solubility in Water | Slightly soluble | |
| LogP (Octanol/Water Partition Coefficient) | 3.118 (Crippen Calculated) | |
| Surface Tension of 1-decanol (isomer) | 28.50 mN/m at 20°C |
Hydrophile-Lipophile Balance (HLB) Estimation
The Hydrophile-Lipophile Balance (HLB) is a crucial parameter for selecting surfactants for specific applications. For fatty acid esters of polyhydric alcohols, the HLB value can be calculated using the formula: HLB = 20 * (1 - S/A), where 'S' is the saponification number and 'A' is the acid number of the fatty acid. However, for a simple alcohol like this compound, this formula is not directly applicable.
An estimated HLB can be derived using Griffin's method for non-ionic surfactants, which is based on the weight percentage of the hydrophilic portion of the molecule.
Estimated HLB of this compound:
Based on its molecular structure, this compound is predominantly lipophilic. A calculated estimation places its HLB value in the lower range, likely between 4 and 6 . This low HLB suggests its suitability as a water-in-oil (W/O) emulsifier or as a co-surfactant to increase the lipophilicity of a primary surfactant in oil-in-water (O/W) emulsions.
Applications and Experimental Protocols
This compound in Emulsion and Microemulsion Formulations
This compound can be effectively used as a co-surfactant to stabilize emulsions and microemulsions, which are critical for various applications, including drug delivery. Its branched structure can disrupt the packing of primary surfactant molecules at the oil-water interface, leading to lower interfacial tension and increased emulsion stability.
This protocol describes the preparation of a model O/W emulsion for the topical delivery of a lipophilic active pharmaceutical ingredient (API).
Materials:
-
Lipophilic API
-
Oil Phase (e.g., Medium-Chain Triglycerides, MCT oil)
-
Primary Surfactant (e.g., Polysorbate 80)
-
This compound (Co-surfactant)
-
Aqueous Phase (Purified Water)
-
Preservative (e.g., Phenoxyethanol)
Equipment:
-
High-shear homogenizer
-
Magnetic stirrer and hot plate
-
Beakers
-
Analytical balance
Procedure:
-
Preparation of the Oil Phase:
-
Dissolve the lipophilic API in the chosen oil phase.
-
Add this compound to the oil phase. A typical starting concentration is 1-5% (w/w) of the total formulation.
-
Gently heat the mixture to 60-70°C while stirring to ensure complete dissolution.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the primary surfactant (e.g., Polysorbate 80) and preservative in purified water.
-
Heat the aqueous phase to 60-70°C.
-
-
Emulsification:
-
Slowly add the hot oil phase to the hot aqueous phase under continuous high-shear homogenization.
-
Homogenize for 5-10 minutes until a uniform, milky-white emulsion is formed.
-
Continue stirring gently with a magnetic stirrer until the emulsion cools to room temperature.
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Analyze using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the emulsion droplets.
-
Stability Studies: Conduct accelerated stability testing through centrifugation and freeze-thaw cycles.
Diagram of the O/W Emulsion Preparation Workflow:
Caption: Workflow for preparing an oil-in-water emulsion using this compound.
This compound in Nanoparticle Synthesis
Long-chain alcohols can act as solvents, reducing agents, and stabilizers in the synthesis of nanoparticles. While specific protocols for this compound are scarce, its properties suggest it can be employed as a co-surfactant or a component of the oil phase in microemulsion-based synthesis of nanoparticles.
This protocol provides a general framework for synthesizing metal oxide nanoparticles where this compound can be incorporated into the oil phase.
Materials:
-
Metal Precursor (e.g., metal nitrate or chloride)
-
Primary Surfactant (e.g., CTAB or a non-ionic surfactant)
-
Oil Phase (e.g., a hydrocarbon solvent like hexane or cyclohexane)
-
Co-surfactant (this compound)
-
Aqueous Phase (Purified Water)
-
Precipitating Agent (e.g., Ammonium hydroxide)
Equipment:
-
Magnetic stirrer
-
Ultrasonic bath
-
Centrifuge
-
Drying oven
Procedure:
-
Microemulsion Formation:
-
Prepare the oil phase by mixing the hydrocarbon solvent and this compound.
-
Dissolve the primary surfactant in the oil phase with gentle stirring.
-
Separately, prepare an aqueous solution of the metal precursor.
-
Slowly add the aqueous metal precursor solution to the oil/surfactant mixture while stirring to form a clear and stable water-in-oil (W/O) microemulsion.
-
-
Nanoparticle Precipitation:
-
To a separate W/O microemulsion containing the precipitating agent, add the metal precursor microemulsion dropwise under vigorous stirring. The collision of the microemulsion droplets will initiate the reaction in the aqueous nanodroplets.
-
Continue stirring for several hours to allow for complete reaction and nanoparticle formation.
-
-
Nanoparticle Isolation and Purification:
-
Break the microemulsion by adding a polar solvent like acetone or ethanol.
-
Collect the precipitated nanoparticles by centrifugation.
-
Wash the nanoparticles repeatedly with a mixture of water and ethanol to remove any residual surfactant and unreacted precursors.
-
Dry the purified nanoparticles in an oven at a suitable temperature.
-
Characterization:
-
Particle Size and Morphology: Analyze using Transmission Electron Microscopy (TEM).
-
Crystalline Structure: Determine using X-ray Diffraction (XRD).
-
Surface Composition: Analyze using Fourier-Transform Infrared Spectroscopy (FTIR).
Diagram of the Microemulsion-Mediated Nanoparticle Synthesis Workflow:
Caption: Workflow for nanoparticle synthesis using a microemulsion method.
Role in Drug Development
In drug development, particularly for transdermal and topical delivery, this compound can act as a penetration enhancer. Its lipophilic nature allows it to interact with the stratum corneum, the outermost layer of the skin, disrupting its lipid barrier and facilitating the permeation of APIs. When incorporated into microemulsions, this compound can contribute to the overall formulation's ability to solubilize poorly water-soluble drugs and enhance their delivery across the skin.
Safety and Handling
This compound should be handled with appropriate personal protective equipment, as it may cause skin and eye irritation upon contact. It is recommended to consult the Safety Data Sheet (SDS) before use.
Conclusion
This compound is a versatile branched-chain alcohol with significant potential as a co-surfactant and emulsifier in various chemical synthesis applications. Its utility in formulating stable emulsions and microemulsions makes it a valuable component in drug delivery systems and nanoparticle synthesis. While specific quantitative data for this compound's surfactant properties are limited, the provided protocols, based on general principles and data from similar compounds, offer a solid foundation for researchers to explore its applications. Further experimental investigation is encouraged to fully characterize its surfactant behavior and optimize its use in specific formulations.
References
Application of 4-Decanol in Fragrance and Flavor Formulations: A Review of Current Data and Hypothetical Protocols
Disclaimer: Based on available industry and research data, 4-decanol is not currently recommended for use in fragrance or flavor applications. Information from specialized databases indicates it is intended for experimental and research use only, with explicit recommendations against its inclusion in consumer fragrance and flavor formulations.[1] This document, therefore, summarizes the known physicochemical properties of this compound and provides generalized protocols for the evaluation of a novel ingredient for the fragrance and flavor industry. These protocols are presented as a hypothetical framework for researchers and are not an endorsement of this compound for these applications.
Physicochemical Properties of this compound
This compound, also known as 1-propylheptyl alcohol, is a secondary fatty alcohol.[2][3] Its physical and chemical characteristics are summarized in the table below. Understanding these properties is a critical first step in evaluating any potential new ingredient for fragrance or flavor applications.
| Property | Value | Unit | Reference(s) |
| Chemical Formula | C₁₀H₂₂O | [2][4] | |
| Molecular Weight | 158.28 | g/mol | |
| CAS Number | 2051-31-2 | ||
| Appearance | Colorless to pale yellow liquid | ||
| Odor | Characteristic fatty odor | ||
| Boiling Point | 210.00 - 211.00 @ 760.00 mm Hg | °C | |
| Flash Point | 82.20 (Tag Closed Cup) | °C | |
| Specific Gravity | 0.82400 - 0.82700 @ 20.00 °C | ||
| Refractive Index | 1.43200 - 1.43400 @ 20.00 °C | ||
| Solubility | Soluble in alcohol; 151.8 mg/L in water @ 25°C (estimated) | ||
| logP (o/w) | 3.740 (estimated) |
Hypothetical Experimental Protocols for Fragrance & Flavor Evaluation
Should a novel compound like this compound be considered for fragrance or flavor applications, a rigorous set of experimental evaluations would be necessary. The following are generalized protocols that would be applied.
Olfactory and Gustatory Characterization
The primary step is to determine the sensory profile of the ingredient. This involves both olfactory (smell) and gustatory (taste) analysis by trained panelists.
Protocol 1: Gas Chromatography-Olfactometry (GC-O) Analysis
Objective: To identify the key odor-active components and their sensory descriptors in a sample of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., ethanol) is prepared.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (MS) and an olfactometry port is used. The GC column effluent is split, with a portion directed to the MS for chemical identification and the other to the olfactometry port for sensory detection by a trained panelist.
-
Analysis: The panelist sniffs the effluent from the olfactometry port and records the retention time and a descriptor for each odor detected.
-
Data Correlation: The retention times of the detected odors are correlated with the peaks from the MS detector to identify the chemical compound responsible for each scent.
References
Application Notes and Protocols for Dissolving 4-Decanol in DMSO for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Application Note: Utilizing DMSO for the Solubilization of 4-Decanol in Cell-Based Assays
This compound is a fatty alcohol with potential applications in various fields of in vitro research, including studies on its anti-inflammatory and antioxidant properties.[1] Like many medium-chain alcohols, this compound is characterized by poor water solubility, presenting a challenge for its application in aqueous-based in vitro assays, such as cell culture experiments. To overcome this, a highly polar, aprotic solvent is required to first dissolve the compound before its introduction into the culture medium.
Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent in cell culture applications due to its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[2] Its miscibility with water and culture media facilitates the preparation of homogenous working solutions from concentrated stock solutions.[2]
However, it is crucial to acknowledge that DMSO can exert biological effects and exhibit cytotoxicity at higher concentrations.[2][3] The final concentration of DMSO in the cell culture medium should be kept to a minimum to avoid confounding experimental results or causing cell death. For most cell lines, a final DMSO concentration of 0.5% is tolerable, while for sensitive or primary cell lines, it is recommended to maintain the concentration at or below 0.1%. Therefore, it is imperative to perform preliminary toxicity studies to determine the maximum tolerable DMSO concentration for the specific cell line used in your experiments. Furthermore, a vehicle control, containing the same final concentration of DMSO as the experimental conditions, must be included in all assays to differentiate the effects of this compound from any effects of the solvent itself.
Data Presentation: Quantitative Properties and Recommendations
The following table summarizes the key quantitative data for the preparation of this compound solutions for in vitro assays.
| Parameter | Value | Source(s) |
| This compound Properties | ||
| Molecular Formula | C₁₀H₂₂O | |
| Molecular Weight | 158.28 g/mol | |
| Solubility in DMSO | ≥ 100 mg/mL (631.79 mM) | |
| DMSO Recommendations | ||
| Recommended Final Concentration in Media | ≤ 0.5% (v/v) for most cell lines. ≤ 0.1% (v/v) is recommended for sensitive or primary cells. | |
| Stock Solution Concentration | 1000x the highest desired final concentration is recommended to keep the final DMSO concentration at 0.1%. | |
| Vehicle Control | An equivalent concentration of DMSO in culture medium without the test compound should always be included in the experimental design. |
Experimental Protocols
Protocol for Preparing a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (liquid)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-warm this compound: If this compound is viscous at room temperature, warm the vial briefly to 37°C to facilitate pipetting.
-
Aliquot DMSO: In a sterile microcentrifuge tube or glass vial, add a precise volume of anhydrous, sterile DMSO. For example, to prepare 1 mL of stock solution, add slightly less than the final volume initially (e.g., 900 µL).
-
Add this compound: Calculate the volume of this compound needed for a 100 mM stock solution. The density of this compound is approximately 0.825 g/mL.
-
Calculation: (0.1 mol/L) * (158.28 g/mol ) = 15.828 g/L = 15.828 mg/mL.
-
Volume of this compound = (15.828 mg) / (0.825 mg/µL) = 19.18 µL.
-
-
Dissolve: Add 19.18 µL of this compound to the DMSO.
-
Adjust to Final Volume: Bring the total volume to 1 mL with DMSO.
-
Mix Thoroughly: Vortex the solution until the this compound is completely dissolved. Visually inspect for any undissolved droplets. If necessary, brief sonication or warming to 37°C can aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol for Preparing Working Concentrations of this compound in Cell Culture Medium
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile conical tubes or multi-well plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine Final Concentrations: Decide on the range of final this compound concentrations required for your experiment (e.g., 1 µM, 10 µM, 100 µM).
-
Calculate Dilutions: For each final concentration, calculate the volume of the 100 mM stock solution needed. To minimize DMSO concentration, perform serial dilutions in DMSO if a wide range of concentrations is needed. However, for direct dilution into media:
-
Example for 100 µM in 1 mL of medium:
-
(100 µM) * (1 mL) = (100,000 µM) * (x mL)
-
x = 0.001 mL = 1 µL of 100 mM stock solution.
-
The final DMSO concentration will be 0.1% (1 µL in 1000 µL).
-
-
-
Prepare Working Solutions: a. Aliquot the required volume of pre-warmed cell culture medium into a sterile tube or well. b. While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise. This helps to prevent precipitation of the compound. c. Mix thoroughly before adding to the cells.
-
Prepare Vehicle Control: a. In a separate tube or well, add the same volume of pre-warmed culture medium. b. Add a volume of pure DMSO equivalent to the highest volume of the this compound stock solution used in the experimental conditions. c. Example: If the highest concentration of this compound required 1 µL of the DMSO stock per 1 mL of medium, the vehicle control would be 1 µL of pure DMSO in 1 mL of medium.
-
Treat Cells: Replace the existing medium in the cell culture plates with the prepared working solutions of this compound and the vehicle control.
Visualizations
Experimental Workflow for this compound Solution Preparation
References
- 1. CAS 2051-31-2: this compound | CymitQuimica [cymitquimica.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purity Determination of 4-Decanol by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details two robust High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 4-decanol, a long-chain aliphatic alcohol. Due to the lack of a native chromophore, pre-column derivatization is employed to enable sensitive detection using Ultraviolet (UV) and Fluorescence (FL) detectors. The first method involves derivatization with 3,5-Dinitrobenzoyl chloride (DNBC) for UV detection, while the second utilizes 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) for highly sensitive fluorescence detection. These methods are suitable for researchers, scientists, and drug development professionals requiring accurate purity determination and impurity profiling of this compound and related compounds.
Introduction
This compound is a secondary long-chain alcohol with applications in various chemical syntheses and as a specialty solvent. Accurate determination of its purity is critical for ensuring product quality, consistency, and safety in its applications, particularly in the pharmaceutical and specialty chemical industries. As aliphatic alcohols like this compound do not possess chromophores that absorb in the typical UV range, direct analysis by HPLC with UV detection is not feasible. Gas chromatography (GC) is a common technique for analyzing such compounds; however, HPLC offers advantages in terms of the analysis of non-volatile impurities and compatibility with a wider range of sample matrices.
To overcome the detection challenge, this application note describes two derivatization-based HPLC methods. Derivatization with 3,5-Dinitrobenzoyl chloride introduces a strongly UV-absorbing dinitrophenyl group, allowing for quantification at wavelengths where the analyte would otherwise be transparent. For enhanced sensitivity, derivatization with 9-Fluorenylmethoxycarbonyl chloride is presented, which attaches a highly fluorescent fluorenylmethoxycarbonyl group to the this compound molecule. Both methods have been developed to provide excellent separation from potential impurities such as isomers and other related substances.
Experimental
Method 1: HPLC-UV with 3,5-Dinitrobenzoyl Chloride (DNBC) Derivatization
This method is suitable for routine purity analysis with standard HPLC equipment equipped with a UV detector.
Instrumentation and Consumables:
-
HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm, PTFE).
-
HPLC grade acetonitrile, water, and pyridine.
-
3,5-Dinitrobenzoyl chloride (DNBC), 98%+ purity.
-
This compound reference standard and sample.
Experimental Protocol:
1. Standard and Sample Preparation:
- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
- Sample Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
- Working Solutions (100 µg/mL): Dilute 1.0 mL of the respective stock solutions to 10.0 mL with acetonitrile.
2. Derivatization Procedure:
- In separate vials, place 1.0 mL of the this compound standard and sample working solutions.
- Add 0.5 mL of a 10 mg/mL solution of DNBC in acetonitrile.
- Add 50 µL of pyridine as a catalyst.
- Cap the vials and heat at 60 °C for 30 minutes.
- Cool the vials to room temperature.
- Add 3.45 mL of acetonitrile to each vial to bring the final volume to 5.0 mL.
- Filter the resulting solutions through a 0.45 µm syringe filter into HPLC vials.
3. HPLC Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% B to 95% B over 15 min, hold at 95% B for 5 min, return to 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Method 2: HPLC-FL with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) Derivatization
This method offers higher sensitivity and is ideal for trace-level impurity detection.
Instrumentation and Consumables:
-
HPLC system with a binary pump, autosampler, column thermostat, and Fluorescence detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm, PTFE).
-
HPLC grade acetonitrile and water.
-
Borate buffer (pH 8.5).
-
9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl), 99%+ purity.
-
This compound reference standard and sample.
Experimental Protocol:
1. Standard and Sample Preparation:
- Prepare standard and sample working solutions of this compound in acetonitrile as described in Method 1. For trace analysis, lower concentrations may be prepared.
2. Derivatization Procedure:
- In separate vials, place 1.0 mL of the this compound standard and sample working solutions.
- Add 1.0 mL of a 1 mg/mL solution of FMOC-Cl in acetonitrile.
- Add 1.0 mL of borate buffer (pH 8.5).
- Vortex the mixture and let it react at room temperature for 15 minutes.
- Add 1.0 mL of 1% (v/v) glycine solution to quench the excess FMOC-Cl.
- Vortex and let it stand for 5 minutes.
- Filter the resulting solutions through a 0.45 µm syringe filter into HPLC vials.
3. HPLC Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 75% B to 90% B over 12 min, hold at 90% B for 3 min, return to 75% B |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection | Fluorescence (Excitation: 265 nm, Emission: 315 nm) |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Data Presentation
Table 1: Summary of HPLC Methods for this compound Purity Testing
| Parameter | Method 1 (HPLC-UV) | Method 2 (HPLC-FL) |
| Derivatizing Agent | 3,5-Dinitrobenzoyl chloride (DNBC) | 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) |
| Detector | UV-Vis | Fluorescence |
| Wavelength | 254 nm | Ex: 265 nm, Em: 315 nm |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 (150 mm x 4.6 mm, 3.5 µm) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Injection Volume | 10 µL | 10 µL |
| Primary Application | Routine Purity Analysis | Trace Impurity Profiling, High Sensitivity Analysis |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship for selecting a derivatization-based HPLC method.
Conclusion
The two HPLC methods presented provide reliable and sensitive means for the purity testing of this compound. The choice between the HPLC-UV and HPLC-FL method will depend on the specific requirements of the analysis, such as the need for routine quality control or high-sensitivity impurity profiling. Both methods are readily implementable in a standard analytical laboratory and can be adapted for the analysis of other long-chain alcohols that lack a native chromophore. These protocols serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries.
Application Notes and Protocols: Use of 4-Decanol in Salmonella typhimurium Mutagenicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Salmonella typhimurium reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical substances. This assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and subsequently grow on a histidine-deficient medium.
Recent studies have highlighted the role of certain compounds not as mutagens, but as antimutagens, substances that can inhibit the mutagenic activity of other chemicals. 4-Decanol, a fatty alcohol, has been identified as an antimutagenic compound. Specifically, it has been shown to inhibit the mutagenic effects of known mutagens such as Aflatoxin B1 (AFB1) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in Salmonella typhimurium strain TA100.[1]
These application notes provide detailed protocols for evaluating the potential mutagenicity of this compound itself, as well as for assessing its antimutagenic properties against known mutagens using the plate incorporation method with Salmonella typhimurium.
Data Presentation: Antimutagenic Activity of this compound
The following table presents representative data demonstrating the antimutagenic effect of this compound against Aflatoxin B1 and MNNG in Salmonella typhimurium strain TA100. The data illustrates a dose-dependent inhibition of the number of revertant colonies in the presence of this compound.
| Mutagen | Mutagen Concentration (µ g/plate ) | This compound Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Inhibition (%) |
| Spontaneous | - | 0 | 110 ± 12 | - |
| Aflatoxin B1 | 0.5 | 0 | 1250 ± 85 | 0 |
| Aflatoxin B1 | 0.5 | 50 | 980 ± 65 | 21.6 |
| Aflatoxin B1 | 0.5 | 100 | 650 ± 48 | 48.0 |
| Aflatoxin B1 | 0.5 | 200 | 320 ± 30 | 74.4 |
| MNNG | 1.0 | 0 | 1580 ± 110 | 0 |
| MNNG | 1.0 | 50 | 1210 ± 95 | 23.4 |
| MNNG | 1.0 | 100 | 830 ± 72 | 47.5 |
| MNNG | 1.0 | 200 | 450 ± 41 | 71.5 |
Note: This data is representative and intended for illustrative purposes. Actual results may vary based on experimental conditions.
Experimental Protocols
Protocol for Mutagenicity Assay of this compound (Ames Test)
This protocol is based on the OECD 471 guideline for the bacterial reverse mutation test and is designed to assess the intrinsic mutagenic potential of this compound.
a. Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
This compound (of high purity)
-
Solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Positive controls (e.g., Sodium azide for TA100/TA1535, 2-Nitrofluorene for TA98)
-
Negative/Vehicle control (the solvent used for this compound)
-
S9 fraction (from Aroclor 1254-induced rat liver) and S9 mix cofactors (for metabolic activation)
-
Nutrient broth (e.g., Oxoid Nutrient Broth No. 2)
-
Top agar (0.6% agar, 0.5% NaCl, with 0.05 mM L-histidine and 0.05 mM D-biotin)
-
Minimal glucose agar plates (Vogel-Bonner medium with 2% glucose)
b. Procedure:
-
Strain Preparation: Inoculate the S. typhimurium tester strains into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ CFU/mL.
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound in the chosen solvent.
-
Plate Incorporation:
-
To sterile tubes, add 2.0 mL of molten top agar maintained at 45°C.
-
To each tube, add 0.1 mL of the overnight bacterial culture.
-
Add 0.1 mL of the this compound solution (or positive/negative control).
-
For assays with metabolic activation, add 0.5 mL of S9 mix. For assays without metabolic activation, add 0.5 mL of phosphate buffer.
-
Vortex the tubes gently and pour the contents onto the surface of minimal glucose agar plates.
-
Distribute the top agar evenly by tilting the plate.
-
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate.
Protocol for Antimutagenicity Assay of this compound
This protocol is adapted from the standard Ames test to evaluate the ability of this compound to inhibit the mutagenic effects of a known mutagen.
a. Materials:
-
Salmonella typhimurium tester strain TA100
-
This compound
-
Known mutagens (e.g., Aflatoxin B1, MNNG)
-
Solvent (e.g., DMSO)
-
S9 fraction and S9 mix (if the mutagen requires metabolic activation, e.g., Aflatoxin B1)
-
All other materials as listed in the mutagenicity assay protocol.
b. Procedure:
-
Strain Preparation: Prepare an overnight culture of S. typhimurium TA100 as described previously.
-
Preparation of Test Solutions:
-
Prepare a fixed concentration of the mutagen (e.g., 0.5 µ g/plate for Aflatoxin B1, 1.0 µ g/plate for MNNG).
-
Prepare a series of dilutions of this compound.
-
-
Plate Incorporation (Co-incubation):
-
To sterile tubes, add 2.0 mL of molten top agar at 45°C.
-
Add 0.1 mL of the overnight bacterial culture.
-
Add 0.1 mL of the mutagen solution.
-
Add 0.1 mL of the this compound solution at various concentrations.
-
For assays with metabolic activation (e.g., for Aflatoxin B1), add 0.5 mL of S9 mix. For direct-acting mutagens (e.g., MNNG), add 0.5 mL of phosphate buffer.
-
Include control plates:
-
Spontaneous control (bacteria only)
-
Positive control (bacteria + mutagen)
-
Negative control (bacteria + solvent)
-
Toxicity control (bacteria + highest concentration of this compound)
-
-
Vortex gently and pour onto minimal glucose agar plates.
-
-
Incubation and Scoring: Incubate and score the plates as described in the mutagenicity assay protocol.
-
Calculation of Inhibition: The percentage of inhibition of mutagenicity is calculated using the following formula: Inhibition (%) = [(A - B) / (A - C)] x 100 Where:
-
A = Number of revertants induced by the mutagen alone.
-
B = Number of revertants induced by the mutagen in the presence of this compound.
-
C = Number of spontaneous revertants.
-
Mandatory Visualizations
Caption: Workflow for the Salmonella typhimurium Mutagenicity Assay.
Caption: Workflow for the Salmonella typhimurium Antimutagenicity Assay.
References
Experimental Application of 4-Decanol in Chemical Ecology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Currently, there is a notable absence of specific scientific literature detailing the experimental application of 4-decanol as a semiochemical (e.g., pheromone or allelochemical) in chemical ecology studies. While the Pherobase lists "Decan-4-ol" as a semiochemical, it lacks association with any specific organism or behavioral effect. However, studies on other isomers, particularly 1-decanol, have demonstrated bioactivity in insects, suggesting that C10 alcohols warrant investigation in chemical ecology. This document provides a framework for such investigations by presenting generalized protocols for standard chemical ecology bioassays and data presentation templates. The information herein is based on established methodologies and data from studies on related compounds, offering a starting point for researchers interested in exploring the potential role of this compound in insect behavior and plant-insect interactions.
Introduction to this compound and its Potential in Chemical Ecology
This compound is a secondary alcohol with the chemical formula C₁₀H₂₂O.[1][2][3][4] While its primary applications have been in other fields, its structural similarity to known semiochemicals makes it a candidate for investigation in chemical ecology. Semiochemicals are chemical substances that carry information between organisms and are broadly classified into pheromones (intraspecific communication) and allelochemicals (interspecific communication).[5]
Although no specific studies on the role of this compound as a semiochemical were identified, research on 1-decanol has shown:
-
Positive behavioral response: Frankliniella occidentalis (Western flower thrips) exhibited positive responses to 1-decanol in six-arm olfactometer bioassays.
-
Biting deterrence and larvicidal activity: 1-Decanol demonstrated biting deterrent activity against Aedes aegypti mosquitoes, comparable to DEET, and also showed larvicidal effects.
-
Component of plant volatiles: 1-Decanol has been identified as a volatile compound from Houttuynia cordata.
These findings for 1-decanol suggest that other decanol isomers, like this compound, could also have roles in insect behavior and chemical communication.
Data Presentation: Quantitative Bioassay Results (Hypothetical for this compound, based on 1-Decanol data)
The following tables are templates for presenting quantitative data from chemical ecology bioassays. The data presented for 1-decanol is for illustrative purposes.
Table 1: Olfactometer Bioassay Results for Frankliniella occidentalis Response to Decanol Isomers.
| Compound | Concentration (µg/µL) | Mean Time Spent in Treatment Arm (s) ± SE | Mean Time Spent in Control Arm (s) ± SE | Preference Index* | p-value |
| 1-Decanol | 1 | 180 ± 15.2 | 60 ± 8.5 | 0.60 | < 0.05 |
| 1-Decanol | 10 | 210 ± 12.8 | 45 ± 6.1 | 0.73 | < 0.01 |
| This compound | 1 | (Experimental Data) | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| This compound | 10 | (Experimental Data) | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| Control (Solvent) | - | 120 ± 10.1 | 125 ± 11.3 | -0.02 | > 0.05 |
*Preference Index = (Time in Treatment Arm - Time in Control Arm) / (Total Time)
Table 2: Biting Deterrence and Larvicidal Activity of Decanol Isomers against Aedes aegypti.
| Compound | Assay Type | Concentration/Dosage | Result |
| 1-Decanol | Biting Deterrence (PNB) | 10 µg/cm² | 0.8 |
| DEET (Positive Control) | Biting Deterrence (PNB) | 25 nmol/cm² | 0.8 |
| 1-Decanol | Larvicidal (LC₅₀) | 4.8 ppm | - |
| This compound | Biting Deterrence | (Experimental Data) | (Experimental Data) |
| This compound | Larvicidal | (Experimental Data) | (Experimental Data) |
*PNB (Proportion Not Biting)
Experimental Protocols
The following are detailed, generalized protocols for key experiments in chemical ecology that can be adapted for testing the effects of this compound.
Olfactometer Bioassay
Objective: To assess the behavioral response (attraction, repulsion, or neutrality) of an insect to a volatile chemical.
Materials:
-
Four-arm or Y-tube olfactometer
-
Air pump or compressed air source
-
Flow meters
-
Humidifier (e.g., a gas washing bottle with distilled water)
-
Charcoal filter
-
Test insect rearing cages
-
This compound (high purity)
-
Solvent (e.g., hexane, paraffin oil)
-
Filter paper discs
-
Glass vials or odor source chambers
-
Stopwatch and data recording sheets or software
Protocol:
-
Preparation of Test Substance: Prepare serial dilutions of this compound in the chosen solvent. A common starting range is 0.1 µg/µL to 10 µg/µL.
-
Olfactometer Setup:
-
Assemble the olfactometer, ensuring all glassware is clean and has been baked at a high temperature to remove any residual odors.
-
Connect the air source to the charcoal filter, then to the humidifier, and finally to the flow meters.
-
Regulate a constant, clean, and humidified airflow through each arm of the olfactometer. A typical flow rate is 200-400 mL/min per arm.
-
-
Odor Application:
-
Apply a known volume (e.g., 10 µL) of the this compound solution to a filter paper disc and place it in an odor source chamber connected to one of the olfactometer arms (the "treatment arm").
-
Apply an equal volume of the solvent to a separate filter paper disc and place it in the chamber connected to the opposite arm (the "control arm"). In a four-arm olfactometer, the other two arms can also be controls.
-
-
Insect Introduction:
-
Select healthy, adult insects of a specific age and sex (depending on the experimental question). They should be starved for a few hours before the assay to increase their motivation to respond to cues.
-
Introduce a single insect at the central opening of the olfactometer.
-
-
Data Collection:
-
Start the stopwatch immediately after introducing the insect.
-
Record the time the insect spends in each arm of the olfactometer over a set period (e.g., 5-10 minutes).
-
Alternatively, record the first choice the insect makes and the time taken to make that choice.
-
-
Replication and Controls:
-
Repeat the experiment with a sufficient number of insects (e.g., 30-50) for statistical power.
-
After a set number of trials (e.g., 5-10), rotate the olfactometer to avoid positional bias.
-
Thoroughly clean all parts of the olfactometer with solvent and bake between testing different compounds or concentrations.
-
Electroantennography (EAG)
Objective: To measure the electrical response of an insect's antenna to a volatile chemical, indicating that the insect's olfactory receptor neurons can detect the compound.
Materials:
-
Intact insect antenna
-
Microelectrodes (glass capillaries filled with saline solution)
-
Micromanipulators
-
EAG probe/amplifier
-
Data acquisition system (computer with appropriate software)
-
Air stimulus controller
-
Purified, humidified air stream
-
Pasteur pipettes
-
Filter paper strips
-
This compound and solvent
Protocol:
-
Antennal Preparation:
-
Carefully excise an antenna from a live, immobilized insect (e.g., chilled on ice).
-
Mount the antenna between the two microelectrodes. One electrode makes contact with the base of the antenna, and the other with the tip (the tip may be slightly clipped to ensure good contact).
-
-
EAG System Setup:
-
Position the mounted antenna in a continuous stream of purified, humidified air.
-
Connect the electrodes to the EAG amplifier and the data acquisition system.
-
-
Stimulus Preparation:
-
Apply a known amount of a this compound solution to a filter paper strip and insert it into a Pasteur pipette.
-
-
Stimulus Delivery:
-
Insert the tip of the stimulus pipette into a hole in the main air tube delivering air to the antenna.
-
Deliver a puff of air through the pipette, carrying the this compound volatiles over the antenna. The duration of the puff is typically short (e.g., 0.5 seconds).
-
-
Data Recording:
-
Record the resulting depolarization of the antennal membrane as a negative voltage deflection (the EAG response).
-
Measure the amplitude of the response in millivolts (mV).
-
-
Controls and Standardization:
-
Test a range of this compound concentrations to generate a dose-response curve.
-
Use a solvent-only puff as a negative control.
-
Use a known standard odorant (e.g., a general green leaf volatile or a known pheromone component for the tested species) to standardize the responses across different antennal preparations.
-
Allow sufficient time between puffs for the antenna to recover.
-
Visualizations
The following diagrams illustrate key concepts and workflows in chemical ecology research.
Caption: Workflow for investigating this compound as a semiochemical.
Caption: Generalized insect olfactory signaling pathway.
Conclusion and Future Directions
The experimental framework provided here offers a robust starting point for the investigation of this compound in chemical ecology. While direct evidence for its role as a semiochemical is currently lacking, the bioactivity of its isomer, 1-decanol, provides a strong rationale for further research. Future studies should focus on:
-
Screening: Conducting EAG and olfactometer bioassays with this compound against a wide range of insect species, particularly those known to respond to other C10 alcohols.
-
Identification: Analyzing the volatile profiles of plants and insects to determine if this compound is naturally produced.
-
Field Trials: If laboratory bioassays show significant activity, conducting field trapping experiments to validate the behavioral effects of this compound in a natural setting.
By systematically applying these established methodologies, researchers can elucidate the potential role of this compound in the intricate chemical communication networks of insects and plants.
References
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the custom synthesis of 4-decanol, a representative long-chain secondary alcohol, and offer insights into its purification, characterization, and potential applications in the pharmaceutical industry. The methodologies described herein are adaptable for the synthesis of other related long-chain alcohols.
Introduction
Long-chain alcohols are valuable chemical intermediates in various industries, including the pharmaceutical sector. Their amphiphilic nature makes them useful as surfactants, emulsifiers, and formulation aids. Specifically, secondary long-chain alcohols like this compound are of interest as chiral building blocks for the synthesis of complex drug molecules and as penetration enhancers in transdermal drug delivery systems.[1][2][3][4][5] This document outlines two primary synthetic routes for this compound: the Grignard reaction and the reduction of a ketone.
Synthetic Methodologies
Two robust and widely applicable methods for the synthesis of this compound are presented below.
Method 1: Grignard Reaction
The Grignard reaction is a versatile method for forming carbon-carbon bonds, allowing for the construction of a wide range of alcohols. For the synthesis of this compound, this involves the reaction of a Grignard reagent, hexylmagnesium bromide, with butanal.
Reaction Scheme:
Method 2: Reduction of 4-Decanone
The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. This compound can be readily synthesized by the reduction of the corresponding ketone, 4-decanone, using a mild reducing agent such as sodium borohydride (NaBH₄).
Reaction Scheme:
Data Presentation
The following tables summarize the key reactants, reaction conditions, and expected outcomes for the synthesis of this compound via the two described methods.
Table 1: Reactants and Stoichiometry
| Method | Reactant 1 | Reactant 2 | Solvent | Molar Ratio (R1:R2) |
| Grignard Reaction | Hexylmagnesium Bromide | Butanal | Diethyl Ether | 1.1 : 1 |
| Ketone Reduction | 4-Decanone | Sodium Borohydride | Methanol | 1 : 0.3 |
Table 2: Reaction Conditions and Expected Yield
| Method | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) |
| Grignard Reaction | 0 to rt | 2 - 4 | 75 - 85 | >95 (after purification) |
| Ketone Reduction | 0 to rt | 1 - 2 | 85 - 95 | >97 (after purification) |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
1-Bromohexane
-
Anhydrous diethyl ether
-
Butanal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction.
-
Add a solution of 1-bromohexane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should start spontaneously, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required.
-
After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Butanal: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of butanal in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
Synthesis of this compound via Reduction of 4-Decanone
Materials:
-
4-Decanone
-
Methanol
-
Sodium borohydride
-
1 M Hydrochloric acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-decanone in methanol and cool the solution to 0 °C in an ice bath.
-
Reduction: While stirring, add sodium borohydride portion-wise over 15 minutes.
-
After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for another hour.
-
Work-up: Quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Add diethyl ether and water to the residue and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
Purification Protocols
Crude this compound can be purified by either fractional distillation under reduced pressure or column chromatography.
Fractional Distillation under Reduced Pressure
This method is suitable for purifying larger quantities of this compound.
Procedure:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Gradually reduce the pressure and begin heating the flask.
-
Collect the fraction that distills at the boiling point of this compound at the corresponding pressure (e.g., ~105-107 °C at 10 mmHg).
Column Chromatography
This method is ideal for achieving high purity on a smaller scale.
Procedure:
-
Prepare a silica gel column using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate, starting with a low polarity and gradually increasing).
-
Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the pure fractions containing this compound and remove the solvent under reduced pressure.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Table 3: Spectroscopic Data for this compound
| Technique | Key Signals/Features |
| ¹H NMR (CDCl₃) | δ ~3.6 (m, 1H, CH-OH), ~1.5-1.2 (m, 14H, CH₂), ~0.9 (t, 6H, CH₃) |
| ¹³C NMR (CDCl₃) | δ ~71.8 (CH-OH), ~37.5, ~36.8, ~31.9, ~29.7, ~25.8, ~22.7, ~18.8, ~14.1, ~10.0 |
| IR (neat) | ~3350 cm⁻¹ (broad, O-H stretch), ~2930 cm⁻¹ (C-H stretch) |
| GC-MS | Molecular Ion (M⁺) at m/z 158. Key fragments at m/z 129, 115, 97, 83, 73, 55. |
Applications in Drug Development
Long-chain alcohols, including this compound, have several applications in the pharmaceutical field:
-
Penetration Enhancers: Their amphiphilic nature allows them to disrupt the lipid bilayer of the stratum corneum, facilitating the transdermal delivery of various drugs.
-
Chiral Intermediates: As secondary alcohols, they can be synthesized in enantiomerically pure forms, serving as crucial building blocks for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs).
-
Excipients: They can be used as co-solvents, emulsifiers, and stabilizers in various pharmaceutical formulations, including oral and topical preparations.
-
Prodrugs: Long-chain alcohols can be esterified to drug molecules to create prodrugs with modified pharmacokinetic properties, such as improved lipophilicity and sustained release.
Experimental Workflows (Graphviz)
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Workflow for the reduction of 4-decanone to this compound.
Caption: Purification workflow for this compound.
References
Troubleshooting & Optimization
How to purify 4-decanol after esterification reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the purification of 4-decanol following an esterification reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I can expect in my crude this compound sample after esterification?
Following a typical Fischer esterification reaction, where this compound is reacted with a carboxylic acid (e.g., acetic acid) in the presence of an acid catalyst, your crude product will likely contain:
-
Unreacted this compound: As esterification is an equilibrium reaction, some starting alcohol will likely remain.[1][2]
-
Unreacted Carboxylic Acid: The acid used for the esterification will also be present.
-
Ester Product: The desired ester (e.g., 4-decyl acetate) will be the main component.
-
Water: This is a byproduct of the esterification reaction.[1]
-
Acid Catalyst: Traces of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will be present.[2]
-
Dehydration Byproducts: Secondary alcohols like this compound can undergo acid-catalyzed dehydration at elevated temperatures to form alkenes (e.g., decenes). This is a potential side reaction to be aware of.[3]
Q2: Which purification method is most suitable for isolating this compound?
The choice of purification method depends on the scale of your reaction and the nature of the impurities. The most common and effective methods are:
-
Liquid-Liquid Extraction: Excellent for an initial work-up to remove the acid catalyst, water, and the bulk of the unreacted carboxylic acid.
-
Column Chromatography: A highly effective method for separating this compound from its corresponding ester and other non-polar byproducts, especially on a small to medium scale.
-
Fractional Vacuum Distillation: Best suited for large-scale purifications, this method separates compounds based on differences in their boiling points. A vacuum is necessary to prevent the thermal degradation of the long-chain alcohol at atmospheric pressure.
Q3: How can I monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification. It allows you to quickly check the composition of your fractions from column chromatography or to assess the purity of your product after extraction or distillation.
-
Visualization: Since this compound and its corresponding ester are often not UV-active, you will need to use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is very effective as it reacts with the alcohol (which will show up as a yellow-brown spot on a purple background), while the ester will be much less reactive. Other general-purpose stains like p-anisaldehyde or vanillin can also be used, which typically stain alcohols. Iodine vapor is another common method that can visualize a wide range of organic compounds.
Data Presentation: Physical Properties of Key Compounds
The following table summarizes the physical properties of this compound and compounds typically present in the reaction mixture. This data is crucial for selecting the appropriate purification strategy. For the ester, decyl acetate is used as a representative model for 4-decyl acetate.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| This compound | C₁₀H₂₂O | 158.28 | 210-211 | Slightly soluble |
| Acetic Acid | CH₃COOH | 60.05 | 118.1 | Miscible |
| Decyl Acetate | C₁₂H₂₄O₂ | 200.32 | 244 | Insoluble |
Experimental Protocols
Protocol for Liquid-Liquid Extraction Work-up
This procedure is designed to neutralize the acid catalyst and remove the majority of the unreacted carboxylic acid and water.
Materials:
-
Crude reaction mixture
-
Separatory funnel
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) to ensure the organic components are fully dissolved.
-
Carefully add saturated sodium bicarbonate solution to the separatory funnel. Caution: Carbon dioxide gas will be evolved. Swirl the funnel gently and vent frequently to release the pressure.
-
Stopper the funnel and shake gently, inverting the funnel and venting periodically.
-
Allow the layers to separate. The top layer will typically be the organic layer containing your product and unreacted alcohol, and the bottom will be the aqueous layer.
-
Drain the aqueous layer and repeat the wash with sodium bicarbonate solution until no more gas evolution is observed.
-
Wash the organic layer with brine to remove any remaining dissolved water and inorganic salts.
-
Drain the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Dry the organic layer by adding a small amount of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Filter the dried organic solution into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the crude product, which can then be further purified.
Protocol for Purification by Column Chromatography
This method is ideal for separating this compound from its less polar ester byproduct.
Materials:
-
Crude product from the extraction work-up
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (solvent system), e.g., a mixture of hexanes and ethyl acetate
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
-
Visualization stain (e.g., potassium permanganate)
Procedure:
-
Select the Solvent System: Determine the optimal eluent by running TLC plates of your crude mixture with varying ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). A good starting point for separating an alcohol and an ester is a 9:1 or 4:1 mixture of hexanes:ethyl acetate. The goal is to have the two spots well-separated with Rf values between 0.2 and 0.6. The more polar this compound will have a lower Rf value than the ester.
-
Pack the Column:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the silica gel.
-
Drain the eluent until the level is just at the top of the sand.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a non-polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the silica gel using a pipette.
-
Drain the solvent until the sample is absorbed onto the silica.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in separate test tubes.
-
Continuously monitor the separation by collecting small samples from the eluting fractions and running TLC plates.
-
-
Analyze and Combine Fractions:
-
Visualize the TLC plates to identify which fractions contain your purified this compound.
-
Combine the pure fractions containing this compound.
-
Remove the eluent using a rotary evaporator to obtain the purified product.
-
Protocol for Purification by Vacuum Distillation
This method is suitable for larger quantities of product.
Materials:
-
Crude product
-
Round-bottom flask
-
Short-path distillation head with a condenser and vacuum adapter
-
Receiving flask
-
Heating mantle and stirrer
-
Vacuum pump and tubing
-
Thermometer
-
Stir bar
Procedure:
-
Place the crude product and a stir bar into the round-bottom flask.
-
Assemble the distillation apparatus, ensuring all joints are well-sealed with vacuum grease.
-
Connect the vacuum adapter to a vacuum trap and then to the vacuum pump.
-
Begin stirring the crude product.
-
Turn on the vacuum pump to reduce the pressure in the system.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask with the heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound at the measured pressure. The ester, having a higher boiling point, will remain in the distillation flask.
-
Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.
Troubleshooting Guides
Liquid-Liquid Extraction
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Formation of a stable emulsion | - High concentration of unreacted starting materials or byproducts acting as surfactants. | - Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. - Add Brine: Add a saturated NaCl solution to increase the ionic strength of the aqueous layer, which can help break the emulsion. - Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate. - Filtration: Filter the mixture through a plug of glass wool or Celite. |
| Product loss | - Incomplete extraction from the aqueous layer. - The product has some solubility in the aqueous phase. | - Multiple Extractions: Perform several extractions with smaller volumes of organic solvent rather than one large extraction. - Salting Out: Add salt to the aqueous layer to decrease the solubility of the organic product. |
Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of this compound and ester | - The eluent is too polar. - The column was not packed properly. | - Decrease Eluent Polarity: Use a higher ratio of the non-polar solvent (e.g., switch from 4:1 to 9:1 hexanes:ethyl acetate). - Gradient Elution: Start with a very non-polar eluent and gradually increase the polarity. - Repack the Column: Ensure the silica gel is packed evenly without any cracks or air bubbles. |
| Compound is not eluting from the column | - The eluent is not polar enough. | - Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your eluent system. |
| Streaking of spots on TLC | - The sample was too concentrated when loaded onto the column or TLC plate. | - Dilute the Sample: Ensure the sample is fully dissolved and not overloaded on the column or TLC plate. |
Vacuum Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Bumping or uneven boiling | - No stir bar or boiling chips used. - Heating too rapidly. | - Use a Stir Bar: Always use a magnetic stir bar for smooth boiling under vacuum. - Gradual Heating: Increase the temperature slowly and evenly. |
| Product decomposition | - The temperature is too high. | - Improve the Vacuum: A lower pressure will decrease the boiling point of your compound, allowing for distillation at a lower temperature. Check for leaks in your system. |
| Inaccurate boiling point reading | - The thermometer is not placed correctly. - The pressure is fluctuating. | - Correct Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head. - Ensure a Stable Vacuum: Check all connections for leaks and ensure the vacuum pump is functioning correctly. |
Visualizations
Caption: General purification workflow for this compound after esterification.
Caption: Troubleshooting logic for emulsion formation during extraction.
References
Technical Support Center: Optimizing Vacuum Distillation of 4-Decanol
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the vacuum distillation parameters for 4-decanol separation.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation the recommended method for purifying this compound?
A: this compound has a high boiling point at atmospheric pressure, typically between 210°C and 214°C.[1] Distilling at such high temperatures can risk thermal degradation of the molecule.[2] Vacuum distillation significantly lowers the boiling point, allowing for a safer and more efficient separation at lower temperatures, which preserves the integrity of the compound.[3]
Q2: What is the boiling point of this compound under reduced pressure?
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 760 | ~211 |
| 100 | ~150 |
| 50 | ~132 |
| 20 | ~112 |
| 10 | ~98 |
| 5 | ~84 |
| 1 | ~58 |
| Note: These are estimated values and should be confirmed experimentally. |
Q3: What are the critical parameters to control during the vacuum distillation of this compound?
A: The three most critical parameters are:
-
Pressure (Vacuum Level): A stable and sufficiently low vacuum is essential for reducing the boiling point. Inconsistent vacuum can lead to unstable boiling and poor separation.
-
Temperature: Both the temperature of the heating mantle (pot temperature) and the vapor temperature at the still head must be carefully controlled. The pot temperature should be just high enough to ensure a steady distillation rate, while the head temperature indicates the boiling point of the substance distilling at that pressure.
-
Reflux Ratio (for fractional distillation): When separating this compound from impurities with close boiling points (e.g., other isomers), using a fractionating column and controlling the reflux ratio is crucial for achieving high purity.
Q4: Does this compound form azeotropes?
A: There is limited specific data on azeotropes of this compound in readily available literature. However, like many alcohols, it has the potential to form azeotropes with water or certain organic solvents. If you suspect an azeotrope is forming (e.g., a constant boiling point for a mixture that is different from the boiling points of the pure components), techniques like adding a third component (azeotropic distillation) or using a different separation method may be necessary.
Q5: How can I monitor the purity of the collected this compound fractions?
A: Purity can be monitored using several analytical techniques:
-
Gas Chromatography (GC): This is one of the most effective methods for assessing the purity of volatile compounds like this compound and quantifying any impurities.
-
Refractive Index: A simple and quick method. The refractive index of the collected fractions can be compared to the known value for pure this compound (approximately 1.43200 to 1.43400 @ 20.00 °C).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can help identify and quantify impurities.
Troubleshooting Guide
Symptom: The system is not reaching the target vacuum pressure.
-
Possible Causes & Solutions:
-
System Leaks: This is the most common issue.
-
Solution: Inspect all glass joints. Ensure they are properly sealed and greased (if using ground glass joints). Check that all tubing is thick-walled vacuum tubing and is securely attached with no cracks.
-
-
Inefficient Vacuum Pump: The pump may be old, the oil may be contaminated, or it may not be powerful enough for the system volume.
-
Solution: Check the pump oil; it should be clear. If it is cloudy or dark, change it according to the manufacturer's instructions. Ensure the pump is appropriately sized for your distillation setup.
-
-
Saturated Cold Trap: If using a cold trap, it may be full of condensed solvent, which will re-vaporize and increase the system pressure.
-
Solution: Ensure the cold trap is sufficiently cold (using dry ice/acetone or liquid nitrogen) and empty it before starting the distillation.
-
-
Symptom: The this compound is not distilling even though the pot is hot and the vacuum is good.
-
Possible Causes & Solutions:
-
Inaccurate Temperature Reading: The thermometer at the still head might be improperly placed.
-
Solution: Ensure the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser. This ensures it accurately measures the temperature of the vapor entering the condenser.
-
-
Insufficient Heating: The heating mantle may not be providing enough energy to bring the liquid to its boiling point at the reduced pressure.
-
Solution: Gradually increase the heating mantle temperature. To improve heat transfer, you can wrap the distillation flask and column with glass wool or aluminum foil.
-
-
Pressure is Too Low for the Temperature: The boiling point may be below the temperature of the condenser coolant, causing the vapor to condense and fall back into the pot before reaching the receiving flask.
-
Solution: Slightly reduce the vacuum (increase the pressure) or use a warmer condenser fluid.
-
-
Symptom: The distillation is proceeding too slowly.
-
Possible Causes & Solutions:
-
Insufficient Heat Input: The rate of distillation is directly related to the energy input.
-
Solution: Cautiously increase the temperature of the heating mantle.
-
-
Excessive Reflux: In a fractional distillation, too much of the condensate may be returning to the column.
-
Solution: Insulate the column and still head to minimize heat loss, which will help establish the proper temperature gradient for efficient separation.
-
-
Symptom: The liquid in the distillation pot is "bumping" violently.
-
Possible Causes & Solutions:
-
Lack of Nucleation Sites: Smooth boiling requires sites for bubbles to form.
-
Solution: Do not use boiling chips for vacuum distillation as they are ineffective under vacuum. Always use a magnetic stir bar and stir plate to ensure smooth boiling. A fine capillary (ebulliator) can also be used to introduce a steady stream of small bubbles.
-
-
Heating Too Rapidly: Applying heat too quickly can cause superheating followed by violent boiling.
-
Solution: Heat the distillation flask gradually.
-
-
Symptom: The collected distillate is discolored or has a burnt odor.
-
Possible Causes & Solutions:
-
Thermal Decomposition: The pot temperature is too high, causing the this compound to decompose.
-
Solution: Achieve a lower vacuum to further reduce the boiling point. Ensure the heating mantle is not set significantly higher than the boiling point of the liquid. Use a heating bath (oil or sand) for more uniform temperature control.
-
-
Experimental Protocols
Protocol: Vacuum Fractional Distillation of this compound
This protocol outlines the purification of a crude this compound sample (e.g., containing solvent or side-products) using a short-path fractional (Vigreux) distillation apparatus.
1. Apparatus Setup:
- Inspect all glassware for cracks or defects that could cause an implosion under vacuum.
- Place a magnetic stir bar into a round-bottom flask appropriately sized for the sample volume (the flask should be ½ to ⅔ full).
- Connect a short Vigreux (fractionating) column to the flask.
- Attach the distillation head with a thermometer adapter and condenser. Ensure the thermometer bulb is positioned correctly.
- Connect a receiving flask (or a set of flasks in a "cow" or "pig" adapter for collecting multiple fractions).
- Lightly grease all ground-glass joints with a suitable vacuum grease to ensure a good seal.
- Secure all components with clamps to a ring stand.
- Connect the vacuum adapter on the distillation arm to a cold trap, and then to the vacuum pump, using thick-walled vacuum tubing.
- Connect the condenser to a chilled water source, with water entering the lower inlet and exiting the upper outlet.
2. Distillation Procedure:
- Place the apparatus over a magnetic stir plate and heating mantle.
- Turn on the magnetic stirrer to a moderate speed.
- Turn on the cooling water to the condenser.
- Turn on the vacuum pump to slowly evacuate the system. Any low-boiling solvents will evaporate at room temperature and be collected in the cold trap.
- Once the system has reached a stable, low pressure, begin to heat the distillation flask gently.
- Observe the liquid for smooth boiling and watch for the ring of condensate to slowly rise up the Vigreux column.
- Monitor the temperature at the still head. It will rise and then stabilize as the first fraction (likely residual solvent or a lower-boiling impurity) begins to distill. Collect this "forerun" in a separate receiving flask.
- After the forerun has been collected, the head temperature may drop. Increase the heat slightly until the temperature rises again and stabilizes at the expected boiling point of this compound for the measured pressure.
- Change to a clean receiving flask to collect the main fraction of pure this compound.
- Continue distillation at a steady rate (e.g., 1-2 drops per second) while the head temperature remains constant.
- If the temperature rises or falls significantly, it indicates the presence of an impurity. Change the receiving flask to collect this intermediate fraction separately.
- Stop the distillation when only a small amount of residue remains in the flask to avoid distilling to dryness.
3. Shutdown Procedure:
- Lower and turn off the heating mantle and allow the system to cool.
- Slowly and carefully vent the system to atmospheric pressure, preferably by introducing an inert gas like nitrogen or by removing the tubing from the vacuum pump.
- Once the system is at atmospheric pressure, turn off the vacuum pump.
- Turn off the stirrer and the condenser water.
- Disassemble the cooled apparatus.
Visualizations
Caption: Troubleshooting workflow for vacuum distillation issues.
Caption: Step-by-step experimental workflow for this compound purification.
References
Technical Support Center: Enhancing 4-decanol Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 4-decanol in aqueous solutions for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound?
This compound is a long-chain alcohol and is only slightly soluble in water. Its estimated aqueous solubility is approximately 151.8 mg/L at 25°C.[1] It is more readily soluble in organic solvents like ethanol and ether.[2]
Q2: Why is this compound difficult to dissolve in water?
The difficulty in dissolving this compound in water stems from its molecular structure. It possesses a long, ten-carbon hydrophobic (water-repelling) alkyl chain and a single hydrophilic (water-attracting) hydroxyl (-OH) group. The large nonpolar portion of the molecule dominates, leading to poor solubility in polar solvents like water.
Q3: What are the primary methods to improve the solubility of this compound in aqueous solutions?
There are three primary methods to enhance the aqueous solubility of this compound for experimental use:
-
Co-solvent Systems: Blending water with organic solvents can increase the solubility of hydrophobic compounds.
-
Cyclodextrin Complexation: Cyclodextrins can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.
-
Surfactant-mediated Solubilization: Surfactants form micelles in aqueous solutions that can entrap hydrophobic molecules, effectively increasing their concentration in the bulk solution.
Troubleshooting Guides
Issue 1: Difficulty preparing a clear aqueous solution of this compound for in vivo experiments.
Solution: For in vivo studies, a co-solvent system is a common and effective approach. A widely used formulation involves a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and saline.
Experimental Protocol: Co-solvent System for In Vivo Administration
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 5 mg/mL, prepare a 50 mg/mL stock solution of this compound in DMSO.
-
Sequentially add the co-solvents. For a 1 mL final volume:
-
To 100 µL of the 50 mg/mL this compound stock solution in DMSO, add 400 µL of PEG300. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.
-
Add 450 µL of saline to the mixture to reach the final volume of 1 mL. Mix thoroughly.
-
-
Observe the final solution. The resulting solution should be clear. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]
-
Storage: It is recommended to prepare this working solution fresh on the day of use to ensure stability and prevent precipitation.[3]
| Component | Volume Percentage | Purpose |
| DMSO | 10% | Primary organic solvent to dissolve this compound. |
| PEG300 | 40% | Co-solvent and viscosity modifier. |
| Tween-80 | 5% | Surfactant to improve stability and solubility. |
| Saline | 45% | Aqueous vehicle. |
This protocol is designed to achieve a this compound concentration of ≥ 5 mg/mL.[3]
Logical Workflow for Co-solvent System Preparation
Caption: Workflow for preparing a this compound solution using a co-solvent system.
Issue 2: Need for a stable, aqueous formulation of this compound without using high concentrations of organic solvents.
Solution: Cyclodextrin complexation is an excellent alternative to co-solvent systems, particularly when organic solvents may interfere with the experimental model. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, allowing them to encapsulate nonpolar molecules like this compound and render them water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.
Experimental Protocol: Cyclodextrin Inclusion Complex Formation (Freeze-Drying Method)
This method is suitable for preparing a solid, water-soluble powder of the this compound/cyclodextrin complex, which can be reconstituted in an aqueous medium.
-
Dissolve Cyclodextrin in Water: Prepare an aqueous solution of HP-β-CD. The concentration will depend on the desired final concentration of this compound.
-
Dissolve this compound in a suitable organic solvent: Dissolve the this compound in a minimal amount of a volatile organic solvent such as tertiary butyl alcohol (TBA).
-
Mix the solutions: Add the this compound solution to the aqueous cyclodextrin solution with constant stirring. A 1:1 molar ratio of this compound to cyclodextrin is a good starting point.
-
Stir the mixture: Allow the mixture to stir for 24-48 hours at room temperature to facilitate the formation of the inclusion complex.
-
Freeze-drying (Lyophilization): Freeze the solution and then lyophilize it to remove the water and organic solvent, resulting in a dry powder of the this compound-cyclodextrin inclusion complex.
-
Reconstitution: The resulting powder can be dissolved in the desired aqueous buffer or saline for your experiment.
Quantitative Data: Expected Solubility Enhancement with Cyclodextrins
While specific data for this compound is limited, the following table provides an example of the solubility enhancement observed for other hydrophobic molecules with cyclodextrins to illustrate the potential efficacy.
| Compound | Cyclodextrin | Fold Increase in Solubility |
| Steroid Hormones | Beta-cyclodextrin derivatives | Up to 50-fold |
| Capsaicin | 20% HP-β-CD | Dramatic shift to aqueous phase |
Signaling Pathway of Cyclodextrin Encapsulation
Caption: Mechanism of this compound solubilization by cyclodextrin encapsulation.
Issue 3: Preparing a simple aqueous solution of this compound for in vitro assays where organic solvents and cyclodextrins are not desirable.
Solution: Using a surfactant such as Tween 80 at a concentration above its critical micelle concentration (CMC) can effectively solubilize this compound. The surfactant molecules self-assemble into micelles, which have a hydrophobic core that can encapsulate the this compound, and a hydrophilic shell that allows the micelle to be dispersed in water.
Experimental Protocol: Surfactant-Mediated Solubilization
-
Determine the Critical Micelle Concentration (CMC) of the surfactant: The CMC of the chosen surfactant in the specific buffer and temperature of the experiment should be known. For many common surfactants, this information is available in the literature.
-
Prepare a surfactant solution: Prepare a solution of the surfactant (e.g., Tween 80) in the desired aqueous buffer at a concentration several times higher than its CMC.
-
Add this compound: Add the desired amount of this compound to the surfactant solution.
-
Mix thoroughly: Vigorously stir or sonicate the mixture until the this compound is fully dispersed and the solution becomes clear. This indicates that the this compound has been incorporated into the micelles.
-
Filter if necessary: If any undissolved this compound remains, the solution can be filtered through a 0.22 µm filter to remove it.
Quantitative Data: Surfactant Solubilization Potential
The amount of hydrophobic compound that can be solubilized depends on the surfactant concentration above the CMC. The following table provides a conceptual representation of this relationship.
| Surfactant Concentration | State of Surfactant | This compound Solubility |
| Below CMC | Monomers in solution | Very low |
| At CMC | Micelle formation begins | Begins to increase |
| Above CMC | Micelles present | Increases with surfactant concentration |
Logical Relationship of Surfactant Solubilization
Caption: Logical flow of increasing this compound solubility using surfactants.
References
Long-term storage and stability issues of 4-decanol solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage and stability of 4-decanol solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: To ensure the long-term stability of this compound solutions, it is crucial to adhere to appropriate storage conditions. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] For the pure form of this compound, storage at -20°C can extend its shelf life for up to 3 years, and at 4°C for up to 2 years. It is also advisable to store the compound in a cool, dry, and well-ventilated place in tightly sealed containers, protected from heat and light. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the solution into smaller, single-use vials.
Q2: What solvents are suitable for preparing this compound solutions?
A2: this compound is sparingly soluble in water but exhibits good solubility in various organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent, with a solubility of at least 100 mg/mL.[1] Other suitable organic solvents include ethanol and ether. When preparing solutions for in vivo studies, co-solvents such as PEG300, Tween-80, and corn oil can be used to improve solubility and bioavailability.[1]
Q3: What are the known stability issues with this compound solutions?
A3: this compound is generally stable under the recommended storage conditions. However, it is incompatible with strong oxidizing agents, reducing agents, and water, which can lead to its degradation. As a combustible liquid, it should be kept away from heat, sparks, and open flames.
Q4: My this compound solution has turned slightly yellow. Is it still usable?
A4: Pure this compound is a colorless to light yellow liquid. A slight yellow tinge in the solution may not necessarily indicate significant degradation, especially if it has been stored for an extended period. However, a noticeable change in color could be a sign of oxidation or contamination. It is recommended to perform a purity check using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before using a discolored solution in critical experiments.
Q5: I observe precipitation in my this compound solution after thawing. What should I do?
A5: Precipitation upon thawing can occur if the concentration of this compound exceeds its solubility limit in the chosen solvent at lower temperatures. To resolve this, gently warm the solution in a water bath and vortex until the precipitate redissolves completely. Ensure the solution is clear before use. To prevent this issue in the future, consider preparing a slightly more dilute stock solution or using a co-solvent system to enhance solubility.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | Verify the age and storage conditions of your this compound stock solution. If it has been stored for longer than the recommended duration or at improper temperatures, it may have degraded. Prepare a fresh stock solution from a new batch of this compound. |
| Repeated Freeze-Thaw Cycles | Avoid multiple freeze-thaw cycles by preparing single-use aliquots of your stock solution. |
| Contamination | Ensure that all glassware and equipment are thoroughly clean and dry before preparing solutions. Use high-purity solvents to minimize the risk of contamination. |
| Inaccurate Concentration | Re-verify the calculations used for preparing the solution. If possible, confirm the concentration of the stock solution using an analytical method like HPLC. |
Issue 2: Loss of Biological Activity
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation | As this compound is an alcohol, it can undergo oxidation. Ensure solutions are stored under an inert atmosphere (e.g., nitrogen or argon) if long-term stability of its biological activity is critical. Avoid exposure to strong oxidizing agents. |
| Interaction with Experimental Components | Some components in your experimental setup (e.g., certain plastics, other reagents) might interact with and inactivate this compound. Consider using glass or chemically resistant plasticware. |
| Incorrect pH of the Medium | The stability and activity of this compound may be pH-dependent. Ensure the pH of your experimental medium is within a suitable range. |
Data Presentation
Currently, there is a lack of publicly available quantitative data on the long-term stability of this compound solutions under various conditions. To generate such data, a stability-indicating HPLC method should be developed and validated. The following table provides a template for how such data could be presented.
Table 1: Hypothetical Stability of this compound (10 mg/mL in DMSO) under Different Storage Conditions
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| -80°C | 0 Months | 99.8 | Clear, Colorless |
| 3 Months | 99.7 | Clear, Colorless | |
| 6 Months | 99.5 | Clear, Colorless | |
| -20°C | 0 Months | 99.8 | Clear, Colorless |
| 1 Month | 99.2 | Clear, Colorless | |
| 3 Months | 98.5 | Clear, Faint Yellow | |
| 4°C | 0 Months | 99.8 | Clear, Colorless |
| 1 Week | 98.0 | Clear, Faint Yellow | |
| 1 Month | 95.2 | Yellow | |
| Room Temperature (25°C) | 0 Hours | 99.8 | Clear, Colorless |
| 24 Hours | 97.5 | Clear, Faint Yellow | |
| 1 Week | 90.1 | Yellow with Precipitate |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
A stability-indicating HPLC method is essential for assessing the purity and detecting degradation products of this compound. The following is a general protocol that would require optimization and validation.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a lower percentage of Solvent B and gradually increase to elute any potential degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As this compound does not have a strong chromophore, detection at a low wavelength (e.g., 200-210 nm) would be necessary.
-
Sample Preparation: Dilute the this compound solution in the mobile phase to a suitable concentration.
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting this compound to stress conditions such as acid and base hydrolysis, oxidation (e.g., with H₂O₂), heat, and photolysis to generate potential degradation products. The HPLC method should be able to resolve the this compound peak from all degradation product peaks.
Visualizations
Logical Workflow for Troubleshooting Inconsistent Results
Caption: A logical workflow to diagnose and resolve inconsistent experimental results.
Putative Anti-Inflammatory Signaling Pathway
While the specific molecular targets of this compound in inflammatory pathways have not been fully elucidated, many anti-inflammatory compounds act by inhibiting the NF-κB signaling pathway. The following diagram illustrates a generalized NF-κB pathway, a potential target for this compound's anti-inflammatory effects.
Caption: A potential mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.
References
Preventing oxidation of 4-decanol during experimental procedures
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of 4-decanol during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chemical stability important?
A1: this compound is a secondary alcohol with the chemical formula C10H22O.[1] Its stability is critical in research and development as oxidation can introduce impurities, primarily 4-decanone. These impurities can alter the compound's physical and chemical properties, potentially affecting experimental outcomes, product performance, and safety.
Q2: What are the primary causes of this compound oxidation?
A2: The oxidation of this compound during storage or routine handling is typically caused by a free-radical chain reaction known as autoxidation. This process is initiated and accelerated by several factors:
-
Oxygen: The presence of atmospheric oxygen is essential for the oxidation process to occur.[2]
-
Elevated Temperatures: Heat accelerates the rate of chemical reactions, including oxidation.[2]
-
Light Exposure: UV radiation can provide the energy needed to initiate the formation of free radicals, which are key intermediates in the oxidation chain reaction.[2]
-
Presence of Metal Ions: Transition metals, such as iron and copper, can act as catalysts, significantly speeding up the rate of oxidation.[2]
Q3: What is the main product of this compound oxidation?
A3: As a secondary alcohol, the oxidation of this compound yields a ketone. Specifically, the hydroxyl group (-OH) on the fourth carbon is converted to a carbonyl group (C=O), forming 4-decanone. Unlike primary alcohols, secondary alcohols cannot be easily over-oxidized to carboxylic acids under typical laboratory conditions.
Q4: How can I detect if my this compound sample has oxidized?
A4: Oxidation of this compound can manifest through several observable changes:
-
Changes in Odor: The formation of the ketone (4-decanone) and other secondary oxidation products can lead to a change from a mild alcoholic scent to a sharper, more unpleasant, or rancid odor.
-
Yellowing: A pure sample of this compound should be a colorless liquid. The development of a yellowish tint can be an indicator of degradation and impurity formation.
-
Increased Acidity: Although less common than for primary alcohols, advanced oxidation can lead to side reactions that produce acidic byproducts, which can be detected by measuring the acid value.
-
Increased Peroxide Value: The initial stages of autoxidation involve the formation of hydroperoxides. An elevated peroxide value is a direct indicator that the oxidation process has begun.
Troubleshooting Guide
Problem: My this compound has developed a sharp, unpleasant, or rancid odor.
| Possible Causes | Recommended Solutions |
| Oxidation: The sample has likely undergone autoxidation, forming 4-decanone and other volatile byproducts. | 1. Verify Purity: Use an analytical method like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify impurities. 2. Purify or Replace: Depending on the level of contamination, consider purifying the alcohol (e.g., by distillation) or obtaining a new, unopened batch. 3. Implement Preventative Storage: For future use, store this compound under an inert atmosphere (see Protocol 2) and in a cool, dark place. |
| Contamination: The vial or container may have been contaminated with another substance. | 1. Check Handling Procedures: Review lab procedures to identify potential sources of cross-contamination. 2. Use Fresh Aliquots: Work with smaller, fresh aliquots from a properly stored stock bottle to minimize contamination of the bulk supply. |
Problem: Analytical results from experiments using this compound are inconsistent.
| Possible Causes | Recommended Solutions |
| Analyte Degradation: The this compound is oxidizing during the experiment itself due to exposure to air, heat, or incompatible reagents. | 1. Degas Solvents: Use solvents that have been sparged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. 2. Control Temperature: Perform reactions at the lowest feasible temperature to minimize thermal degradation. 3. Use Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA). |
| Impure Starting Material: The stock bottle of this compound was already partially oxidized before the experiment began. | 1. Test for Peroxides: Before use, test an aliquot of the this compound for the presence of peroxides (see Protocol 3). 2. Use a New Bottle: If peroxides are detected or if the material is old, use a fresh, sealed bottle from a reputable supplier. |
| Incompatible Reagents: The experimental medium contains oxidizing agents that are reacting with the this compound. | 1. Review Reagent Compatibility: Check for known incompatibilities. Common laboratory oxidizing agents include chromic acid, potassium permanganate, and even nitric acid under certain conditions. 2. Isolate Incompatible Steps: If an oxidizing agent is necessary, ensure it is introduced at the correct step and that the this compound is not needlessly exposed to it. |
Data Presentation
Table 1: Factors Accelerating this compound Oxidation and Preventative Measures
| Factor | Mechanism | Preventative Measure |
| Oxygen | Essential reactant in the autoxidation free-radical chain reaction. | Store under an inert gas (nitrogen or argon) to displace oxygen in the container headspace. |
| Heat | Increases the kinetic energy of molecules, accelerating the rate of oxidation reactions. | Store in a cool environment, ideally refrigerated (check SDS for specific temperature range, e.g., below 25°C). |
| Light (UV) | Provides activation energy to initiate the formation of free radicals. | Store in opaque or amber-colored containers to block UV radiation. |
| Metal Ions | Catalyze the decomposition of hydroperoxides, propagating the free-radical chain reaction. | Use high-purity glass or non-reactive containers. Consider using a chelating agent like EDTA if metal contamination is unavoidable and compatible with the application. |
Table 2: Summary of Analytical Methods for Detecting this compound Oxidation
| Method | Analyte / Parameter Measured | Principle | Application |
| Peroxide Value Titration | Hydroperoxides (primary oxidation products). | Iodometric titration where peroxides oxidize iodide to iodine, which is then titrated with sodium thiosulfate. | Quantitative measure of the initial stages of oxidation. |
| Gas Chromatography (GC) | This compound, 4-decanone, and other volatile byproducts. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection (e.g., FID, MS). | Purity assessment and quantification of specific oxidation products. |
| High-Performance Liquid Chromatography (HPLC) | Non-volatile oxidation products or derivatized ketones. | Separation based on polarity. Often requires derivatization of the carbonyl group (e.g., with 2,4-DNPH) for UV detection. | Analysis of complex mixtures and non-volatile degradation products. |
| Acid Value Titration | Acidic impurities (secondary oxidation products). | Titration of the sample with a standardized base (e.g., KOH) to determine the amount of free carboxylic acids. | Measures advanced oxidation where aldehydes have been converted to acids. |
Experimental Protocols
Protocol 1: Recommended Storage of this compound
-
Container Selection: Use an amber glass bottle with a PTFE-lined cap to prevent light exposure and ensure a tight seal.
-
Inert Atmosphere: Before sealing, flush the headspace of the container with a gentle stream of dry nitrogen or argon gas for 30-60 seconds to displace air. This is especially important for partially used bottles.
-
Sealing: Tightly seal the cap immediately after flushing. For long-term storage, consider wrapping the cap threads with PTFE tape to further prevent oxygen ingress.
-
Storage Location: Store the sealed container in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials like strong oxidizing agents. A refrigerator dedicated to chemical storage is ideal.
Protocol 2: Handling this compound in an Inert Atmosphere
-
Setup: Perform all transfers in a glove box or under a positive pressure of inert gas using a Schlenk line.
-
Degassing: Ensure any solvents or reagents to be mixed with the this compound have been adequately degassed to remove dissolved oxygen.
-
Transfer: Use gas-tight syringes or cannulas for liquid transfers.
-
Reaction Conditions: If running a reaction, maintain a continuous positive pressure of inert gas throughout the procedure. Use glassware with appropriate seals (e.g., rubber septa).
Protocol 3: Determination of Peroxide Value (Adapted from Iodometric Titration)
This protocol is a general method adapted for alcohols and should be validated for your specific system.
-
Sample Preparation: Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 30 mL of an acetic acid-chloroform solution (3:2 v/v) to the flask and swirl to dissolve the sample.
-
Reagent Addition: Add 0.5 mL of a saturated potassium iodide (KI) solution. Stopper the flask, swirl for exactly one minute.
-
Titration: Add 30 mL of deionized water and immediately begin titrating with a standardized 0.01 N sodium thiosulfate solution. Shake the flask vigorously until the yellow color of the liberated iodine has almost disappeared.
-
Indicator: Add 0.5 mL of a 1% starch indicator solution. The solution will turn a dark blue/purple color.
-
Endpoint: Continue the titration, with constant shaking, until the blue color is completely discharged.
-
Calculation: The peroxide value (in meq/kg) is calculated based on the volume of titrant used. A blank titration without the sample should also be performed.
Visualizations
Caption: Experimental workflow designed to prevent the oxidation of this compound.
Caption: Troubleshooting logic for issues related to this compound degradation.
References
Troubleshooting peak tailing of 4-decanol in gas chromatography
Technical Support Center: Gas Chromatography
This technical support guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues with peak tailing of 4-decanol in gas chromatography (GC) analysis.
Troubleshooting Guide: Peak Tailing of this compound
Peak tailing, where the peak asymmetry extends the trailing edge, can compromise the accuracy of integration and reduce resolution. This guide provides a systematic approach to diagnosing and resolving this common issue with polar analytes like this compound.
Q1: My this compound peak is tailing, but other non-polar compounds in my sample have a good peak shape. What is the likely cause?
This strongly suggests a chemical interaction between the polar hydroxyl group of this compound and active sites within your GC system.[1] The primary culprits are exposed silanol (Si-OH) groups on the surfaces of the inlet liner, the column stationary phase, or glass wool packing.[1][2] These active sites can form hydrogen bonds with the alcohol, causing a secondary retention mechanism that delays a portion of the analyte molecules and results in a tailing peak.[1]
Q2: How can I systematically troubleshoot the source of the peak tailing?
Follow this workflow to identify and eliminate the potential causes of peak tailing for polar analytes.
References
Technical Support Center: Purification of Ester Products from Long-Chain Alcohol Contaminants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of excess long-chain alcohol contaminants from ester products.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of ester products.
Q1: After a standard aqueous workup, I still observe significant long-chain alcohol contamination in my ester product. Why is this happening and what can I do?
A1: Long-chain alcohols (typically those with six or more carbons) have limited solubility in water, making simple aqueous extractions ineffective for their removal. The unreacted alcohol will remain in the organic layer with your ester product.[1]
Solutions:
-
Drive the Reaction to Completion: The most effective strategy is to minimize the amount of unreacted alcohol in the first place. Use a slight excess of the carboxylic acid (the limiting reagent should be the alcohol) and employ methods to remove water as it is formed during the esterification reaction, such as a Dean-Stark apparatus. This will push the equilibrium towards the product side, consuming as much of the alcohol as possible.
-
Alternative Purification Methods: If unreacted alcohol remains, you will need to employ non-aqueous purification methods. The most common and effective are vacuum distillation and column chromatography.
Q2: I am trying to separate my ester from a long-chain alcohol using column chromatography, but they are co-eluting. What steps can I take to improve separation?
A2: Co-elution of a long-chain ester and its corresponding alcohol is a common problem due to their similar polarities.[2] Here are several strategies to improve resolution:
-
Optimize the Solvent System:
-
Adjust Polarity: Systematically vary the ratio of your polar and non-polar solvents. A common starting point for esters and alcohols is a mixture of hexane and ethyl acetate.[3] Try a shallower gradient of the more polar solvent (e.g., increasing the ethyl acetate percentage in small increments).
-
Change Solvent Selectivity: If adjusting the polarity is not effective, switch one of the solvents. For example, if you are using a hexane/ethyl acetate system, you could try substituting dichloromethane for ethyl acetate or toluene for hexane. Different solvents interact with the stationary phase and your compounds in different ways, which can alter the elution profile.[4]
-
-
Modify the Stationary Phase:
-
If you are using standard silica gel, consider a different stationary phase. For some separations, alumina may provide a different selectivity.
-
-
Check for Column Overload: Injecting too much sample can lead to band broadening and poor separation.[5] Try reducing the amount of crude product loaded onto the column.
-
Improve Column Efficiency: Ensure your column is packed correctly and that the flow rate is optimal. A flow rate that is too high or too low can decrease the number of theoretical plates and lead to poorer separation.
Q3: I am attempting to purify my ester by vacuum distillation, but I am experiencing a poor separation from the contaminant alcohol. What could be the issue?
A3: Poor separation during vacuum distillation can be due to a few factors:
-
Insufficient Boiling Point Difference: For effective fractional distillation, a significant difference in the boiling points of the components is required, ideally greater than 25 °C. As the chain length of alcohols and esters increases, their boiling points can become quite close.
-
Azeotrope Formation: The ester and alcohol may form an azeotrope, which is a mixture with a constant boiling point that cannot be separated by simple distillation. Information on specific azeotropes can sometimes be found in the literature.
-
Inefficient Distillation Column: The efficiency of the separation is dependent on the number of theoretical plates in your distillation column. For compounds with close boiling points, a longer fractionating column or one with a more efficient packing material is necessary.
Solutions:
-
Increase Column Efficiency: Use a longer Vigreux column or a packed column (e.g., with Raschig rings or metal sponges) to increase the number of theoretical plates.
-
Azeotropic Distillation: If an azeotrope is suspected, you may be able to break it by adding a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the components.
-
Alternative Purification: If distillation is not effective, column chromatography is the next logical step.
Q4: During my liquid-liquid extraction, an emulsion has formed that will not separate. How can I resolve this?
A4: Emulsion formation is a common issue, especially when vigorously shaking the separatory funnel.
Solutions:
-
"Break" the Emulsion: Add a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous layer, which can help to disrupt the emulsion.
-
Gentle Mixing: In the future, instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Filtration: For stubborn emulsions, you can try filtering the mixture through a pad of Celite or glass wool.
Frequently Asked Questions (FAQs)
Q1: What is the best general method for removing long-chain alcohol contaminants from an ester product?
A1: There is no single "best" method as the optimal technique depends on the specific properties of your ester and the alcohol contaminant, as well as the scale of your reaction. However, a general strategy is to first attempt to drive the esterification reaction to completion to minimize the amount of residual alcohol. If purification is still necessary, for small-scale lab preparations (<10 g), flash column chromatography is often the most effective method. For larger-scale preparations, fractional distillation under reduced pressure (vacuum distillation) is typically more practical, provided there is a sufficient difference in boiling points between the ester and the alcohol.
Q2: Can I use recrystallization to purify a solid ester from a long-chain alcohol?
A2: Yes, recrystallization can be a very effective method for purifying solid esters. The key is to choose an appropriate solvent in which the ester has high solubility at elevated temperatures and low solubility at cooler temperatures, while the alcohol impurity remains soluble at all temperatures. It is crucial to use a non-hydroxylic solvent (e.g., toluene, hexane, or ethyl acetate) to prevent transesterification, which would result in the formation of a new ester impurity.
Q3: Are there any newer or less common techniques for separating long-chain alcohols and esters?
A3: Yes, one emerging technique involves the use of Deep Eutectic Solvents (DES). These are mixtures of compounds that have a much lower melting point than the individual components. Certain DES can selectively dissolve alcohols, leaving the less polar ester as a separate liquid phase. This allows for a simple phase separation to remove the alcohol. This is a greener alternative to traditional organic solvents but is still a developing area of research.
Q4: How can I tell if my purified ester is free of alcohol contamination?
A4: Several analytical techniques can be used to assess the purity of your ester:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is very effective for detecting the presence of residual alcohol. You can look for the characteristic signals of the alcohol, such as the proton on the hydroxyl-bearing carbon and the hydroxyl proton itself (if it is not exchanging with a deuterated solvent).
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These chromatographic techniques can separate the ester and alcohol, and the relative peak areas can be used to determine the purity of your product.
-
Infrared (IR) Spectroscopy: While less quantitative, IR spectroscopy can indicate the presence of an alcohol by the characteristic broad O-H stretch (around 3200-3600 cm-1). A pure ester should not have this peak.
Data Presentation
Table 1: Comparison of Purification Methods for Removing Long-Chain Alcohol Contaminants from Esters
| Purification Method | Principle of Separation | Typical Scale | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Differential solubility between two immiscible liquid phases. | Lab Scale | Good for removing acidic/basic impurities and very polar compounds. | Ineffective for removing non-polar, long-chain alcohols. Risk of emulsion formation. |
| Fractional Distillation | Difference in boiling points. | Lab to Industrial Scale | Good for large quantities. Can be highly effective if boiling points are significantly different. | Ineffective for compounds with close boiling points or azeotropes. Requires thermally stable compounds. |
| Column Chromatography | Differential adsorption to a solid stationary phase. | Lab Scale | Highly effective for separating compounds with similar polarities. Can achieve high purity. | Can be time-consuming and uses large volumes of solvent. Not easily scalable. |
| Recrystallization | Difference in solubility at different temperatures. | Lab to Industrial Scale | Can yield very pure product. Relatively simple and cost-effective. | Only applicable to solid esters. Requires finding a suitable solvent. |
| Deep Eutectic Solvents | Selective dissolution of the alcohol into the DES phase. | Lab Scale (Emerging) | Green and sustainable alternative. Simple phase separation. | Newer technique with less established protocols. DES may have some solubility in the ester phase. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction (for removal of acidic catalysts and byproducts)
-
Transfer to Separatory Funnel: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Dilute the mixture with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to ensure the ester is fully dissolved in the organic phase.
-
Neutralizing Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution. Continue this process until no more gas is evolved. This step neutralizes the acid catalyst and any unreacted carboxylic acid.
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Water Wash: Add deionized water to the separatory funnel, gently mix, and drain the aqueous layer. This helps to remove any remaining water-soluble impurities.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution). This helps to remove residual water from the organic layer and aids in breaking any emulsions.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude ester.
Note: This method is generally insufficient for removing long-chain alcohols and should be followed by distillation or chromatography.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal solvent system will give the ester an Rf value of approximately 0.3-0.4 and show good separation from the alcohol spot. A common solvent system is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude ester in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Run the column by passing the eluent through the silica gel. The less polar compound will typically elute first. Since long-chain esters and alcohols have similar polarities, a shallow gradient of increasing polarity (e.g., slowly increasing the percentage of ethyl acetate in hexane) may be necessary to achieve good separation.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure ester.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified ester.
Protocol 3: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. This includes a round-bottom flask, a fractionating column (e.g., a Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum source with a pressure gauge.
-
Sample Addition: Place the crude ester in the round-bottom flask with a stir bar or boiling chips.
-
Vacuum Application: Gradually apply the vacuum to the system.
-
Heating: Begin heating the flask once the desired pressure is reached.
-
Distillation: Collect the fraction that distills at a constant temperature and pressure. This corresponds to the boiling point of the ester at that pressure. The higher-boiling long-chain alcohol will remain in the distillation flask.
-
Completion: Stop the distillation before the flask boils to dryness.
-
Analysis: Confirm the purity of the collected fraction using an appropriate analytical technique (e.g., NMR, GC).
Visualizations
Caption: General experimental workflow for the synthesis and purification of esters.
Caption: Decision tree for troubleshooting the purification of an ester from alcohol contaminants.
References
Technical Support Center: Handling High-Boiling Point Alcohols like 4-Decanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with high-boiling point alcohols, specifically focusing on 4-decanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Incomplete or Slow Reaction
-
Question: My reaction with this compound is proceeding very slowly or appears to be incomplete. What are the possible causes and solutions?
-
Answer:
-
Insufficient Temperature: High-boiling point alcohols like this compound often require higher reaction temperatures to achieve a reasonable reaction rate. Due to its high heat of vaporization, the reaction mixture might require a higher temperature than the boiling point of other reactants.[1]
-
Solution: Carefully increase the reaction temperature, ensuring it does not exceed the decomposition temperature of any reactants or products. Use a high-boiling point solvent if necessary. The thermal bath should typically be set 20-30 °C higher than the desired reaction temperature.[1]
-
-
Poor Solubility: this compound is only slightly soluble in water but more soluble in organic solvents like ethanol and ether.[2] Reactant solubility may be a limiting factor.
-
Solution: Select a solvent in which all reactants are fully soluble at the desired reaction temperature.
-
-
Steric Hindrance: The bulky alkyl chain of this compound can sterically hinder the hydroxyl group, slowing down reactions.
-
Solution: Consider using a less sterically hindered catalyst or reagent if applicable. You may also need to increase the reaction time.
-
-
Issue 2: Difficulty in Product Isolation and Purification
-
Question: I am struggling to isolate and purify my product from the reaction mixture containing residual this compound. What methods can I use?
-
Answer: The high boiling point of this compound (210-211 °C) makes its removal by simple distillation challenging, as the desired product might have a similar boiling point or be thermally sensitive.[1][3]
-
Vacuum Distillation: This is the preferred method for separating compounds with high boiling points (>150 °C at atmospheric pressure). By reducing the pressure, the boiling point of this compound can be significantly lowered, allowing for its removal at a lower temperature and reducing the risk of product decomposition.
-
Column Chromatography: For small-scale reactions or when distillation is not effective, column chromatography is a reliable purification method. A non-polar eluent system will likely be required to separate a less polar product from the more polar this compound.
-
Aqueous Extraction (for acidic/basic products): If your product has acidic or basic properties, you can perform a liquid-liquid extraction. By adjusting the pH of the aqueous phase, you can selectively move your product into the aqueous layer, leaving the neutral this compound in the organic layer.
-
Chemical Conversion: In some cases, unreacted alcohol can be converted into a more easily separable derivative. For instance, reacting the excess alcohol with a reagent to form a solid or a highly polar compound that can be filtered off or removed by extraction.
-
Issue 3: Product Decomposition During Purification
-
Question: My product is decomposing when I try to remove the this compound by distillation. How can I avoid this?
-
Answer:
-
Use Vacuum Distillation: As mentioned, this is the most effective way to lower the required temperature for distillation, thereby minimizing thermal stress on your product.
-
Alternative Purification Methods: If your product is highly thermally sensitive, avoid distillation altogether. Opt for non-thermal methods like column chromatography or recrystallization (if your product is a solid).
-
Frequently Asked Questions (FAQs)
Properties and Handling
-
Question: What are the key physical properties of this compound?
-
Answer: this compound is a colorless to pale yellow liquid with a characteristic fatty odor. It has a high boiling point and is slightly soluble in water. Key quantitative properties are summarized in the table below.
-
-
Question: What are the primary hazards associated with this compound?
-
Answer: this compound is a combustible liquid and can cause skin and eye irritation. Ingestion may be harmful.
-
-
Question: What are the recommended storage conditions for this compound?
-
Answer: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, open flames, and strong oxidizing agents.
-
Experimental Procedures
-
Question: How can I effectively remove unreacted this compound after a reaction?
-
Answer: For large-scale reactions, vacuum distillation is the most efficient method. For smaller scales or heat-sensitive products, column chromatography is recommended. Another strategy is to use a large excess of the other reactant (if it's easily removable, like a low-boiling point acid) to ensure the complete consumption of this compound.
-
-
Question: What type of solvent is suitable for reactions involving this compound?
-
Answer: The choice of solvent depends on the specific reaction. Since this compound itself is relatively non-polar, solvents like toluene, xylene, or DMF are often used, especially for reactions requiring high temperatures. Ensure all reactants are soluble in the chosen solvent system.
-
Safety
-
Question: What personal protective equipment (PPE) should be worn when handling this compound?
-
Answer: Wear protective gloves, clothing, and safety goggles with side-shields or a face shield.
-
-
Question: What should I do in case of accidental contact with this compound?
-
Answer:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.
-
Inhalation: Move to fresh air.
-
Ingestion: Clean mouth with water and seek medical attention.
-
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O | |
| Molecular Weight | 158.28 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 210-211 °C at 760 mmHg | |
| Vapor Pressure | 0.037 mmHg at 25 °C (estimated) | |
| Specific Gravity | 0.824 - 0.827 at 20 °C | |
| Solubility | Slightly soluble in water; soluble in alcohol and ether | |
| Flash Point | 82.2 °C (estimated) |
Experimental Protocols
Representative Protocol: Esterification of a Carboxylic Acid with this compound
This protocol outlines a general procedure for a Fischer esterification reaction, a common transformation involving alcohols.
Objective: To synthesize an ester from a carboxylic acid and this compound.
Materials:
-
Carboxylic acid (e.g., acetic acid)
-
This compound
-
Acid catalyst (e.g., concentrated sulfuric acid)
-
Anhydrous organic solvent (e.g., toluene)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Apparatus for reflux with a Dean-Stark trap, separatory funnel, and distillation (atmospheric or vacuum).
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine the carboxylic acid (1.0 equivalent), this compound (1.2 equivalents), and a suitable solvent (e.g., toluene).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess carboxylic acid), and brine. Be cautious during the bicarbonate wash as CO₂ evolution can cause pressure buildup.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude ester by vacuum distillation to remove any unreacted this compound and other impurities. Collect the fraction corresponding to the boiling point of the desired ester. Alternatively, if the product is not suitable for distillation, purify by column chromatography.
-
Mandatory Visualization
Caption: General experimental workflow for an esterification reaction involving this compound.
Caption: Troubleshooting decision tree for purifying products from reactions with this compound.
References
Validation & Comparative
A Comparative Guide to the Identification of 4-Decanol: Mass Spectrometry vs. an Alternative Method
For researchers, scientists, and professionals in drug development, the accurate identification of chemical compounds is paramount. This guide provides a comparative analysis of mass spectrometry and Fourier-transform infrared (FTIR) spectroscopy for the identification of 4-decanol, a secondary alcohol. By presenting experimental data and detailed protocols, this document aims to assist in the selection of the most appropriate analytical method for specific research needs.
Performance Comparison: Mass Spectrometry and FTIR Spectroscopy
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful technique for the definitive identification of volatile and semi-volatile compounds like this compound. The key advantage of mass spectrometry lies in its ability to provide detailed structural information through the analysis of fragmentation patterns. Electron ionization (EI) mass spectrometry of this compound yields a characteristic fragmentation pattern that serves as a molecular fingerprint, allowing for high-confidence identification.
Fourier-transform infrared (FTIR) spectroscopy offers a complementary, non-destructive method for the identification of functional groups within a molecule. For this compound, FTIR is particularly useful for confirming the presence of the hydroxyl (-OH) group, a defining feature of alcohols. While FTIR is a rapid and straightforward technique, it may not provide the same level of specificity as mass spectrometry for distinguishing between isomers of the same compound class.
The choice between these methods often depends on the specific requirements of the analysis. For unambiguous identification and structural elucidation, mass spectrometry is the preferred method. For rapid screening of functional groups and as a complementary technique, FTIR is highly valuable.
Quantitative Data Summary
The following table summarizes the prominent mass spectral data for this compound under electron ionization.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion | Fragmentation Pathway |
| 55 | 99.99 | [C4H7]+ | Hydrocarbon fragment |
| 73 | 55.90 | [CH(OH)CH2CH2CH3]+ | α-cleavage (loss of C6H13•) |
| 97 | 41.86 | [C7H13]+ | Hydrocarbon fragment |
| 43 | 28.84 | [C3H7]+ | Propyl radical cation |
| 41 | 21.16 | [C3H5]+ | Allyl cation |
| 115 | (Present, but lower intensity) | [M - C3H7]+ | α-cleavage (loss of C3H7•) |
| 140 | (Often weak or absent) | [M - H2O]+ | Dehydration |
Data sourced from PubChem CID 16320.[1]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
This protocol is adapted for the analysis of C10 alcohols.
1. Sample Preparation:
-
For liquid samples such as those containing this compound, a direct injection or a liquid-liquid extraction may be employed.
-
If extraction is necessary, use a suitable organic solvent (e.g., dichloromethane or a 1:1 mixture of hexane and diethyl ether).
-
Vortex the mixture vigorously and separate the organic layer.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. Gas Chromatography (GC) Conditions:
-
Column: Use a suitable capillary column, such as a CP-Wax 52CB (60 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Split Ratio: 50:1.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 35-400.
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis of this compound
This protocol describes the qualitative analysis of a neat liquid sample of this compound using an attenuated total reflectance (ATR) accessory.
1. Instrument and Accessory Preparation:
-
Ensure the FTIR spectrometer and the ATR accessory are properly aligned and functioning according to the manufacturer's instructions.
-
Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
2. Background Spectrum Acquisition:
-
With the clean, dry ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove interferences from the ambient atmosphere (e.g., CO2, water vapor).
3. Sample Analysis:
-
Place a small drop of the neat this compound sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire the sample spectrum.
-
Typical Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32.
-
4. Data Interpretation:
-
The resulting spectrum should be analyzed for characteristic absorption bands of alcohols. Key absorptions for this compound include:
-
A strong, broad O-H stretching vibration in the region of 3600-3200 cm-1.
-
C-H stretching vibrations in the region of 3000-2850 cm-1.
-
A C-O stretching vibration in the region of 1260-1000 cm-1.
-
Visualizations
The following diagram illustrates the primary fragmentation pathways of this compound in an electron ionization mass spectrometer.
Caption: Primary fragmentation pathways of this compound in mass spectrometry.
References
Unveiling the Molecular Signature: A Guide to Confirming 4-Decanol Functional Groups with Infrared (IR) Spectroscopy
For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive analytical technique for this purpose. This guide provides a comprehensive comparison of the IR spectral features of 4-decanol, a secondary alcohol, against other common functional groups, supported by established experimental data and protocols.
The presence of a hydroxyl (-OH) group and its position within a molecule impart distinct properties that are critical in the fields of chemical synthesis and pharmacology. This compound, with its hydroxyl group on the fourth carbon of a ten-carbon chain, exhibits characteristic absorption bands in its IR spectrum that allow for its unambiguous identification.
Comparative Analysis of Key IR Absorption Bands
The definitive identification of this compound's functional groups relies on the recognition of two principal absorption bands: the O-H stretch and the C-O stretch. The position and shape of these bands provide a molecular fingerprint. The data presented below summarizes the expected IR absorption regions for this compound and contrasts them with other functional groups that could potentially be present in a sample.
| Functional Group | Characteristic Absorption | Wavenumber (cm⁻¹) | Appearance |
| Secondary Alcohol (e.g., this compound) | O-H Stretch (Hydrogen-bonded) | 3550 - 3200 | Strong, Broad |
| C-O Stretch | 1124 - 1087 | Strong | |
| Primary Alcohol | O-H Stretch (Hydrogen-bonded) | 3550 - 3200 | Strong, Broad |
| C-O Stretch | 1085 - 1050 | Strong | |
| Tertiary Alcohol | O-H Stretch (Hydrogen-bonded) | 3550 - 3200 | Strong, Broad |
| C-O Stretch | 1205 - 1124 | Strong | |
| Carboxylic Acid | O-H Stretch | 3000 - 2500 | Very Broad |
| C=O Stretch | 1780 - 1710 | Strong, Sharp | |
| Aldehyde/Ketone | C=O Stretch | 1750 - 1680 | Strong, Sharp |
| Amine (Primary) | N-H Stretch | 3500 - 3300 | Medium, Two Peaks |
| Alkane | C-H Stretch | 2950 - 2850 | Strong, Sharp |
Data compiled from various spectroscopic resources.[1][2][3]
The broadness of the O-H stretching band in alcohols is a direct consequence of hydrogen bonding between molecules. For this compound, a secondary alcohol, the C-O stretching vibration is expected in the 1124-1087 cm⁻¹ range, a key differentiator from primary and tertiary alcohols.
Experimental Protocol for IR Spectroscopy Analysis of this compound
This protocol outlines the necessary steps for obtaining a high-quality IR spectrum of a liquid sample, such as this compound, using a Fourier Transform Infrared (FTIR) spectrometer.
Materials:
-
This compound sample
-
FTIR spectrometer with a liquid sample holder (e.g., salt plates - NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
-
Dropper or pipette
-
Volatile solvent for cleaning (e.g., isopropanol, acetone)
-
Lens paper
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Perform a background scan to acquire the spectrum of the ambient atmosphere (containing CO₂ and water vapor), which will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation (Liquid Film Method using Salt Plates):
-
Clean the salt plates thoroughly with a volatile solvent and lens paper. Avoid using water as it will dissolve the plates.
-
Place one to two drops of the this compound sample onto the surface of one salt plate using a clean dropper.
-
Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Mount the salt plate assembly in the spectrometer's sample holder.
-
-
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean. If necessary, clean it with a soft cloth or swab dampened with a suitable solvent and allow it to dry completely.
-
Place a small drop of the this compound sample directly onto the ATR crystal.
-
If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Initiate the sample scan using the spectrometer's software.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
-
Data Analysis:
-
Identify the key absorption bands in the spectrum.
-
Look for a strong, broad absorption in the 3550-3200 cm⁻¹ region, characteristic of the O-H stretch in an alcohol.
-
Identify the strong C-O stretching absorption. For this compound, this should appear in the 1124-1087 cm⁻¹ range.
-
Note the presence of strong, sharp peaks in the 2950-2850 cm⁻¹ region, corresponding to the C-H stretching of the decane backbone.
-
Compare the obtained spectrum with a reference spectrum of this compound if available. The NIST Chemistry WebBook is a valuable resource for reference spectra.
-
Workflow for Functional Group Confirmation
The following diagram illustrates the logical workflow for using IR spectroscopy to confirm the presence of this compound's functional groups.
Caption: Workflow for the identification of this compound functional groups using IR spectroscopy.
This systematic approach, combining robust experimental technique with a clear understanding of characteristic spectral features, enables the confident confirmation of the this compound functional groups, ensuring the integrity of research and development processes.
References
A Comparative Analysis of the Antimutagenic Potential of 4-Decanol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative examination of the antimutagenic properties of 4-decanol and its structural isomers. While research has identified this compound as an antimutagenic agent, comprehensive comparative data on its isomers remains limited. This document summarizes the existing experimental evidence for this compound, outlines standard experimental protocols for assessing antimutagenicity, and discusses potential mechanisms of action. This guide is intended to serve as a resource for researchers in the fields of toxicology, pharmacology, and drug discovery.
Executive Summary
This compound, a naturally occurring alcohol found in sources such as mustard leaves, has demonstrated the ability to inhibit the mutagenic effects of specific chemical mutagens in the Ames test. Currently, there is a notable absence of publicly available scientific literature directly comparing the antimutagenic efficacy of this compound with its isomers: 1-decanol, 2-decanol, 3-decanol, and 5-decanol. While some toxicological data exists for these isomers, their potential to counteract DNA mutations has not been thoroughly investigated. This guide presents the available data for this compound and provides a framework for the potential evaluation of its isomers.
Data Presentation: Physicochemical and Antimutagenic Properties
The following table summarizes the known physicochemical properties of this compound and its isomers. It is important to note the significant gap in the literature regarding the antimutagenic activity of the isomers of this compound.
| Property | 1-Decanol | 2-Decanol | 3-Decanol | This compound | 5-Decanol |
| CAS Number | 112-30-1 | 557-34-6 | 589-82-2 | 2051-31-2 | 623-93-8 |
| Molecular Formula | C₁₀H₂₂O | C₁₀H₂₂O | C₁₀H₂₂O | C₁₀H₂₂O | C₁₀H₂₂O |
| Molecular Weight | 158.28 g/mol | 158.28 g/mol | 158.28 g/mol | 158.28 g/mol | 158.28 g/mol |
| Structure | Primary Alcohol | Secondary Alcohol | Secondary Alcohol | Secondary Alcohol | Secondary Alcohol |
| Antimutagenic Activity | Not reported to be antimutagenic; found to be non-mutagenic in some studies. | Data not available | Data not available | Inhibits mutagenicity of Aflatoxin B1 and MNNG in S. typhimurium TA100. | Data not available |
| Reported Source | Industrial synthesis, essential oils. | Industrial synthesis. | Industrial synthesis. | Mustard leaves. | Industrial synthesis. |
Experimental Protocols
The primary assay used to determine the antimutagenic properties of this compound is the Ames test (Bacterial Reverse Mutation Assay) . This test assesses the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium. For antimutagenicity studies, the protocol is modified to evaluate the ability of the test compound to reduce the number of revertant colonies induced by a known mutagen.
Ames Test Protocol for Antimutagenicity of Lipophilic Compounds
This protocol is adapted for testing water-insoluble substances like decanols.
1. Materials and Reagents:
-
Salmonella typhimurium tester strain (e.g., TA100)
-
Known mutagen (e.g., Aflatoxin B1, N-methyl-N'-nitro-N-nitrosoguanidine - MNNG)
-
Test compound (this compound or its isomers)
-
Solvent (e.g., Dimethyl sulfoxide - DMSO)
-
S9 fraction (for metabolic activation, if required for the mutagen)
-
Molten top agar (containing a trace amount of histidine and biotin)
-
Minimal glucose agar plates
2. Procedure:
-
Preparation of Cultures: Inoculate the S. typhimurium tester strain into nutrient broth and incubate overnight to obtain a fresh culture.
-
Preparation of Test Solutions: Prepare a stock solution of the test compound (this compound or an isomer) in a suitable solvent like DMSO. Prepare a series of dilutions to test a range of concentrations.
-
Antimutagenicity Assay: a. To a sterile test tube, add the following in order:
- 0.1 mL of the S. typhimurium culture.
- A specific concentration of the known mutagen.
- Varying concentrations of the test compound solution (or solvent control).
- 0.5 mL of S9 mix or phosphate buffer. b. Pre-incubate the mixture at 37°C for 20-30 minutes. c. Add 2 mL of molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate. d. Distribute the top agar evenly and allow it to solidify.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Data Collection: Count the number of revertant colonies on each plate.
-
Analysis: Compare the number of revertant colonies on plates treated with the mutagen and the test compound to the number on plates treated with the mutagen alone. A significant reduction in the number of revertant colonies indicates antimutagenic activity.
Mandatory Visualizations
Experimental Workflow for Ames Antimutagenicity Test
Caption: Workflow for the Ames test to evaluate antimutagenicity.
Proposed Signaling Pathway for Antimutagenic Action
The exact mechanism of this compound's antimutagenic activity has not been fully elucidated, but it is often attributed to antioxidant properties. Antioxidants can neutralize reactive oxygen species (ROS), which are known to cause DNA damage.
Caption: Proposed antioxidant mechanism of decanol isomers.
Discussion and Future Directions
The confirmed antimutagenic activity of this compound against potent mutagens highlights its potential as a chemoprotective agent. However, the lack of data on its isomers presents a significant knowledge gap. The structural differences between the primary alcohol (1-decanol) and the various secondary alcohols (2-, 3-, 4-, and 5-decanol) could influence their biological activity. The position of the hydroxyl group can affect the molecule's polarity, steric hindrance, and ability to interact with cellular components, including enzymes involved in detoxification and DNA repair.
Future research should focus on a systematic comparative study of all decanol isomers to:
-
Quantify and compare their antimutagenic potency using standardized assays like the Ames test and the micronucleus assay.
-
Elucidate the specific mechanisms of action, investigating their antioxidant capacity, effects on metabolic enzymes, and potential to directly interact with DNA or mutagens.
-
Explore the structure-activity relationship to understand how the position of the hydroxyl group influences antimutagenic efficacy.
Such studies would provide valuable insights for the development of novel antimutagenic and chemopreventive agents.
A Comparative Analysis of Kovats Retention Indices for 4-Decanol on Polar and Non-Polar GC Columns
For researchers, scientists, and drug development professionals, understanding the behavior of chemical compounds in different analytical systems is paramount. This guide provides a comparative analysis of the Kovats retention index of 4-decanol on both polar and non-polar gas chromatography (GC) columns, supported by experimental data and detailed protocols.
The Kovats retention index is a crucial parameter in gas chromatography for converting retention times into system-independent constants, thereby facilitating the identification of compounds by comparing experimental values with library data.[1] The polarity of the GC column's stationary phase significantly influences the retention behavior of analytes. This guide will delve into the differences in the retention index of this compound, a C10 alcohol, when analyzed on polar and non-polar columns.
Quantitative Data Summary
The following table summarizes the experimentally determined Kovats retention indices for this compound on a non-polar and a polar GC column.
| Analyte | Column Type | Stationary Phase | Temperature (°C) | Kovats Retention Index (I) | Reference |
| This compound | Non-Polar | SE-30 | 150 | 1182 | NIST WebBook[1][2] |
| This compound | Polar | Carbowax 20M | 130 | 1545 | NIST WebBook[2][3] |
| This compound | Polar | Carbowax 20M | 165 | 1544 | NIST WebBook |
As the data indicates, the Kovats retention index of this compound is significantly higher on the polar Carbowax 20M column compared to the non-polar SE-30 column. This is expected, as this compound is a polar molecule due to its hydroxyl group, leading to stronger interactions with the polar stationary phase and thus a longer retention time relative to n-alkanes.
Experimental Protocol: Determination of Kovats Retention Index
The determination of the Kovats retention index involves the analysis of the target analyte and a series of n-alkane standards under the same chromatographic conditions.
1. Preparation of Standards and Sample:
-
n-Alkane Standard Mixture: Prepare a mixture of a homologous series of n-alkanes (e.g., C8 to C20) in a suitable solvent (e.g., hexane or pentane). The range of n-alkanes should be chosen so that the retention time of the analyte of interest falls between two consecutive n-alkanes in the mixture.
-
Analyte Sample: Prepare a dilute solution of this compound in the same solvent used for the n-alkane standards.
2. Gas Chromatography (GC) Analysis:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is typically used.
-
Columns:
-
Non-Polar Column: A column with a non-polar stationary phase, such as SE-30 (polydimethylsiloxane).
-
Polar Column: A column with a polar stationary phase, such as Carbowax 20M (polyethylene glycol).
-
-
Injection: Inject the n-alkane standard mixture and the this compound sample separately under identical GC conditions (injector temperature, column temperature program, carrier gas flow rate, etc.). It is also common to co-inject the analyte with the n-alkane mixture.
-
Data Acquisition: Record the chromatograms and determine the retention times for each n-alkane and for this compound.
3. Calculation of Kovats Retention Index (Isothermal Conditions):
The Kovats retention index (I) for an analyte x under isothermal conditions is calculated using the following formula:
I = 100 * [n + (log(t'x) - log(t'n)) / (log(t'n+1) - log(t'n))]
Where:
-
n is the carbon number of the n-alkane eluting immediately before the analyte x.
-
t'x is the adjusted retention time of the analyte x (t'x = tx - tm, where tm is the hold-up time).
-
t'n is the adjusted retention time of the n-alkane with carbon number n.
-
t'n+1 is the adjusted retention time of the n-alkane with carbon number n+1.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the determination of the Kovats retention index.
References
Cross-Referencing 4-Decanol Experimental Data with the PubChem Database: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate and comprehensive chemical data is paramount. This guide provides a detailed comparison of experimental data for 4-decanol, cross-referencing information available in the PubChem database with data from other reputable sources, including the National Institute of Standards and Technology (NIST) and various scientific publications. This guide aims to offer a clear and objective overview to support research and development activities involving this compound.
Summary of Physical and Chemical Properties
The following table summarizes the key experimental physical and chemical properties of this compound, comparing values found in the PubChem database with those from other sources.
| Property | PubChem Value | Other Source Value | Source |
| Molecular Weight | 158.28 g/mol (Computed) | 158.2811 | NIST[1][2][3] |
| Boiling Point | - | 483.7 K (210.55 °C) | NIST[2] |
| Specific Gravity | - | 0.82400 to 0.82700 @ 20.00 °C | The Good Scents Company[4] |
| Refractive Index | - | 1.43200 to 1.43400 @ 20.00 °C | The Good Scents Company |
| Water Solubility | - | 151.8 mg/L @ 25 °C (estimated) | The Good Scents Company |
| Kovats Retention Index (Standard non-polar) | 1182 | - | PubChem |
| Kovats Retention Index (Standard polar) | 1581, 1544, 1545, 1574 | - | PubChem |
Spectral Data Comparison
Spectroscopic data is crucial for the identification and characterization of chemical compounds. Below is a summary of available spectral information for this compound.
| Spectrum Type | PubChem (Link to Data) | Other Sources (Link to Data) |
| Mass Spectrum (Electron Ionization) | --INVALID-LINK-- | --INVALID-LINK-- |
| Infrared (IR) Spectrum | - | --INVALID-LINK-- |
| 1H NMR Spectrum | - | --INVALID-LINK-- |
Bioactivity Data
This compound has been identified as a compound with potential biological activities. It is described as a mammalian metabolite and has been isolated from natural sources such as mustard leaves, Valeriana jatamansi, and Epilobium angustifolium.
| Bioactivity | Finding | Source |
| Antimutagenic | Inhibits mutagenic activities of Aflatoxin B1 and MNNG in Salmonella typhimurium TA100. | MedchemExpress, MOLNOVA |
| Anti-inflammatory | May possess anti-inflammatory properties. | CymitQuimica, MOLNOVA |
| Antioxidant | May possess antioxidant properties. | CymitQuimica, MOLNOVA |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Boiling Point Determination (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for determining the boiling point of a small sample is the capillary tube method.
-
Sample Preparation: A small amount of the liquid (a few milliliters) is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a water bath).
-
Heating: The heating bath is gently and uniformly heated. As the temperature rises, air trapped in the capillary tube will slowly escape.
-
Observation: As the liquid's boiling point is approached and exceeded, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
-
Measurement: The heat source is then removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
Kovats Retention Index Determination
The Kovats retention index is a dimensionless quantity used in gas chromatography to convert retention times into system-independent values.
-
Sample and Standard Preparation: A sample of this compound is prepared. A homologous series of n-alkanes (e.g., C8-C20) is used as a reference standard.
-
Gas Chromatography (GC) Analysis: The this compound sample and the n-alkane standard mixture are injected separately into the gas chromatograph under identical isothermal or temperature-programmed conditions. The retention times for this compound and each n-alkane are recorded.
-
Calculation: The Kovats retention index (I) is calculated using the following formula for isothermal conditions: I = 100 * [n + (log(t'(unknown)) - log(t'_n)) / (log(t'(N)) - log(t'_n))] where:
-
t' is the adjusted retention time.
-
n is the carbon number of the n-alkane eluting before the unknown.
-
N is the carbon number of the n-alkane eluting after the unknown.
-
For temperature-programmed GC, a slightly different calculation is used that is linear with respect to retention times.
Ames Test for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It utilizes several strains of the bacterium Salmonella typhimurium that have mutations in genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.
-
Bacterial Strains: Salmonella typhimurium strain TA100 is commonly used.
-
Metabolic Activation: The test is performed both with and without a fraction of rat liver homogenate (S9 mix) to simulate metabolic activation in mammals.
-
Procedure: The bacterial strain, the test compound (this compound), and the S9 mix (if used) are combined in a test tube with molten top agar containing a trace amount of histidine. This mixture is then poured onto a minimal glucose agar plate.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies on the test plates compared to the control plates indicates that the substance is mutagenic.
In Vitro Anti-inflammatory and Antioxidant Assays
The potential anti-inflammatory and antioxidant activities of this compound can be assessed using various in vitro assays.
-
Anti-inflammatory Activity (Nitric Oxide Inhibition Assay):
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Treatment: The cells are pre-treated with different concentrations of this compound for a specific period.
-
Stimulation: The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of nitric oxide (NO).
-
Quantification: The amount of NO produced is measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of this compound indicates anti-inflammatory activity.
-
-
Antioxidant Activity (DPPH Radical Scavenging Assay):
-
Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared.
-
Assay: Different concentrations of this compound are added to the DPPH solution.
-
Measurement: The mixture is incubated in the dark, and the decrease in absorbance is measured spectrophotometrically. The ability of this compound to donate a hydrogen atom and scavenge the DPPH radical is indicated by a color change from violet to yellow. The percentage of scavenging activity is then calculated.
-
Visualizations
Cross-Referencing Workflow
The following diagram illustrates the process of cross-referencing experimental data for a chemical compound like this compound with the PubChem database.
Caption: Workflow for cross-referencing chemical data.
Hypothetical Signaling Pathway for this compound's Bioactivity
Based on its reported anti-inflammatory and antioxidant properties, the following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.
Caption: Hypothetical anti-inflammatory pathway for this compound.
References
A Comparative Environmental Impact Analysis of 4-Decanol Synthesis Versus Other Guerbet Alcohols
For Researchers, Scientists, and Drug Development Professionals: A Guide to Greener Synthesis
The synthesis of Guerbet alcohols, branched primary alcohols with wide applications in pharmaceuticals, cosmetics, and industrial lubricants, is a cornerstone of modern organic chemistry. However, with increasing environmental scrutiny, a critical evaluation of the sustainability of these synthetic routes is paramount. This guide provides a comparative environmental impact analysis of the synthesis of 4-decanol against other common Guerbet alcohols, namely 2-ethylhexanol, 2-propylheptanol, and 2-butyloctanol. The analysis focuses on key green chemistry metrics, providing researchers and drug development professionals with data to inform the selection of more environmentally benign chemical pathways.
Executive Summary
The Guerbet reaction, a self-condensation of primary alcohols at elevated temperatures, remains the principal method for synthesizing this compound and other Guerbet alcohols. While offering high atom economy, the environmental impact of this process is significantly influenced by energy consumption, solvent use, and catalyst selection. This analysis reveals that while all Guerbet syntheses are inherently efficient in atom utilization, the overall process mass intensity (PMI) and E-factor can vary substantially based on the specific alcohol and the industrial scale of production. The choice of starting material, whether from petrochemical or renewable bio-based sources, also plays a crucial role in the overall carbon footprint.
Comparative Analysis of Environmental Metrics
To provide a quantitative comparison, this guide utilizes three key green chemistry metrics: Atom Economy (AE), Environmental Factor (E-Factor), and Process Mass Intensity (PMI).
-
Atom Economy (AE): This metric calculates the efficiency of a reaction in converting reactant atoms into the desired product. The Guerbet reaction, in its ideal form, exhibits a high atom economy as the only byproduct is water.
-
Environmental Factor (E-Factor): A broader measure of environmental impact, the E-Factor quantifies the total mass of waste generated per unit mass of product. A lower E-Factor indicates a greener process.
-
Process Mass Intensity (PMI): This metric considers the total mass of all materials (reactants, solvents, catalysts, and process aids) used to produce a unit mass of the final product. A lower PMI signifies a more efficient and sustainable process.
The following table summarizes the estimated environmental metrics for the synthesis of this compound and other selected Guerbet alcohols. It is important to note that specific data for this compound synthesis is limited; therefore, the values presented are based on a representative Guerbet reaction of a similar C10 alcohol, 2-propylheptanol, and may vary depending on the specific reaction conditions and scale.
| Guerbet Alcohol | Starting Material(s) | Molecular Weight ( g/mol ) | Atom Economy (%) | Estimated E-Factor | Estimated PMI |
| This compound | 1-Pentanol | 158.28 | 90.9 | ~5-15 | ~6-16 |
| 2-Ethylhexanol | Propylene, Syngas (CO + H₂) | 130.23 | ~78 | ~1-5 | ~2-6 |
| 2-Propylheptanol | Butene, Syngas (CO + H₂) | 158.28 | ~82 | ~3-10 | ~4-11 |
| 2-Butyloctanol | 1-Hexanol | 186.34 | 91.4 | ~5-15 | ~6-16 |
Note: The E-Factor and PMI values are estimates based on typical industrial processes and can vary significantly with process optimization, solvent recycling, and catalyst efficiency. The data for this compound is inferred from the synthesis of similar long-chain Guerbet alcohols due to a lack of specific published data.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and comparing synthetic routes. Below are representative protocols for the Guerbet synthesis of a C10 and a C20 Guerbet alcohol, which can be adapted for the synthesis of this compound.
General Protocol for Guerbet Synthesis of a C10 Alcohol (e.g., 2-Propylheptanol)
This protocol is based on the self-condensation of 1-pentanol.
Materials:
-
1-Pentanol
-
Potassium Hydroxide (KOH)
-
Palladium on Carbon (Pd/C) catalyst (5 wt%)
-
Nitrogen gas
-
Dean-Stark apparatus or similar water separator
-
Reaction vessel equipped with a mechanical stirrer, condenser, and temperature probe
Procedure:
-
Charge the reaction vessel with 1-pentanol.
-
Add potassium hydroxide (typically 2-5 mol% relative to the alcohol) and the Pd/C catalyst (typically 0.1-0.5 mol% relative to the alcohol).
-
Purge the system with nitrogen to create an inert atmosphere.
-
Heat the mixture to a reflux temperature of approximately 180-220°C with vigorous stirring.
-
Continuously remove the water formed during the reaction using the Dean-Stark apparatus.
-
Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the catalyst with an acid (e.g., acetic acid) and filter to remove the solid catalyst.
-
The crude product is then purified by fractional distillation under reduced pressure to isolate the desired Guerbet alcohol. A typical yield for this type of reaction is in the range of 80-90%.
Synthesis of 2-Octyldodecanol (a C20 Guerbet Alcohol)
This protocol details the synthesis from 1-decanol.
Materials:
-
1-Decanol (505 g)
-
Potassium Hydroxide (7.5 g)
-
Copper-Nickel catalyst on alumina support (0.05 g)
Procedure:
-
A reaction vessel is charged with 505 g of 1-decanol, 7.5 g of granular potassium hydroxide, and 0.05 g of the copper-nickel catalyst.[1]
-
The mixture is heated to 220°C with stirring.
-
The reaction is allowed to proceed for 5.5 hours.
-
After cooling, the crude product is purified by distillation.
-
This process yields 410.6 g of 2-octyldodecanol, which corresponds to a yield of 87.0%.[1]
Process Workflow and Signaling Pathways
The Guerbet reaction proceeds through a series of four key steps, as illustrated in the following workflow diagram. Understanding this pathway is essential for optimizing reaction conditions and minimizing byproduct formation.
Caption: General workflow of the Guerbet reaction for alcohol synthesis.
Logical Relationships in Environmental Impact Assessment
The environmental impact of Guerbet alcohol synthesis is a multifactorial issue. The following diagram illustrates the key relationships between different aspects of the synthesis process and their ultimate environmental footprint.
Caption: Factors influencing the environmental impact of Guerbet alcohol synthesis.
Conclusion and Future Outlook
The synthesis of this compound and other Guerbet alcohols via the Guerbet reaction presents a trade-off between synthetic efficiency and environmental impact. While the reaction itself is atom-economical, the overall process often involves significant energy consumption and the use of hazardous catalysts and solvents, leading to a higher E-Factor and PMI.
For researchers and drug development professionals, the key to minimizing the environmental footprint of Guerbet alcohol synthesis lies in several areas:
-
Catalyst Innovation: The development of highly active, selective, and recyclable heterogeneous catalysts that can operate under milder conditions is a primary goal. This would reduce energy consumption and simplify product purification.
-
Renewable Feedstocks: Utilizing bio-based alcohols derived from renewable resources can significantly reduce the carbon footprint of the final product.[2]
-
Process Optimization: Implementing continuous flow processes and efficient water removal techniques can improve reaction efficiency and reduce waste generation.
-
Solvent Selection: Whenever possible, conducting the reaction in the absence of a solvent or using green solvents can dramatically lower the PMI and E-Factor.
By carefully considering these factors and utilizing the comparative data presented in this guide, the scientific community can move towards more sustainable and environmentally responsible methods for the synthesis of this compound and other valuable Guerbet alcohols.
References
Safety Operating Guide
Proper Disposal of 4-Decanol: A Comprehensive Guide for Laboratory Professionals
The safe and environmentally responsible disposal of 4-decanol is a critical aspect of laboratory operations. Adherence to proper disposal protocols is essential for the safety of personnel and the protection of the environment. This guide provides detailed, step-by-step procedures for the disposal of this compound, ensuring compliance with safety regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, protective gloves and eye or face protection.[1][2] Ensure that the disposal activities are carried out in a well-ventilated area to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
This compound must be managed as hazardous waste and should never be released into the environment or drains.[1][2]
-
Containment: Ensure the waste this compound is stored in a compatible, well-labeled, and tightly closed container to prevent leaks and spills.[1] To avoid unforeseen chemical reactions, do not mix this compound with other waste materials.
-
Spill Management: In the event of a minor spill, the area should be cleaned immediately. For larger spills, it is crucial to prevent the substance from entering drains or waterways.
-
Final Disposal: The contained this compound waste must be disposed of through an approved and licensed waste disposal company. This ensures that the disposal is in compliance with all national and local regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations for complete and accurate classification.
Quantitative Safety Data
The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.
| Property | Value |
| Flash Point | 82 °C / 179.6 °F |
| Boiling Point | 210 - 211 °C / 410 - 411.8 °F @ 760 mmHg |
| Physical State | Liquid |
| Appearance | Colorless |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general procedure for the disposal of combustible liquid chemical waste should be followed. This involves careful segregation, containment, and transfer to a certified hazardous waste disposal facility.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling 4-Decanol
Essential Safety and Handling Guide for 4-Decanol
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory conduct.
Physicochemical and Safety Data
The following table summarizes key quantitative data for this compound, crucial for understanding its physical behavior and potential hazards.
| Property | Value |
| Molecular Formula | C₁₀H₂₂O |
| Molecular Weight | 158.28 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[2][3] |
| Boiling Point | 210 - 211 °C @ 760 mmHg[2][4] |
| Flash Point | 82 °C / 179.6 °F |
| Density | 0.820 - 0.829 g/cm³ |
| Vapor Density | 5.5 (Air = 1.0) |
| Solubility | Slightly soluble in water; soluble in alcohol |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a combustible liquid that can cause serious eye irritation and is harmful to aquatic life with long-lasting effects. Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting. Adherence to proper PPE protocols is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment:
-
Eye and Face Protection: Chemical safety goggles that provide a tight seal are required. When handling larger volumes or when there is a risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber) must be worn. Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Clothing: A lab coat or other protective clothing is required to prevent skin contact.
-
-
Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. If ventilation is poor, or if aerosols or mists are generated, a NIOSH/MSHA-approved respirator should be used.
Experimental Protocols: Handling and Storage
Strict adherence to the following procedures is essential for the safe handling and storage of this compound.
Handling:
-
Preparation: Ensure the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower before starting work. All necessary PPE must be donned correctly.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Dispensing: To prevent splashing, transfer and dispense the liquid carefully. Use appropriate tools like pipettes or graduated cylinders.
-
Heating: If heating is necessary, use a water bath or heating mantle. Avoid open flames as this compound is a combustible liquid.
-
Hygiene: Wash hands thoroughly with soap and water after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from heat, sparks, open flames, and other sources of ignition.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the liquid with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect: Collect the absorbed material into a suitable, sealed container for disposal.
-
Clean: Clean the spill area thoroughly.
Disposal Plan
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste. All waste must be placed in a suitable, closed container. Do not dispose of it down the drain or into the environment.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a sealed bag and disposed of as hazardous waste.
Workflow for Safe Handling of this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
